Sulopenem sodium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
112294-81-2 |
|---|---|
Molecular Formula |
C12H14NNaO5S3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1 |
InChI Key |
MRHMJKHFABHUKB-LQUSNCHHSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Crystallographic Insights into Sulopenem Sodium's Interaction with Penicillin-Binding Proteins: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs). Understanding the precise molecular interactions between sulopenem and its PBP targets is crucial for elucidating its potency, spectrum of activity, and potential resistance mechanisms. X-ray crystallography is the most powerful technique for visualizing these interactions at an atomic level. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystallographic study of sulopenem sodium binding to PBPs. While, to date, no specific crystal structures of sulopenem in complex with a PBP are publicly available, this document outlines the established protocols and expected outcomes based on extensive research on other β-lactam antibiotics.
Sulopenem's Interaction with Penicillin-Binding Proteins: Current Knowledge
Sulopenem's efficacy stems from its ability to inhibit the transpeptidase activity of PBPs, which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and, ultimately, bacterial cell death[1][2]. The binding is covalent, with the β-lactam ring of sulopenem being attacked by a conserved serine residue in the active site of the PBP[1].
While crystallographic data is not yet available, in vitro studies have provided some insights into sulopenem's affinity for various PBPs. For Escherichia coli, the binding affinity of sulopenem has been shown to follow the order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6[3][4]. Furthermore, studies have indicated that sulopenem has a strong affinity for PBPs from a range of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae[5]. The minimum inhibitory concentrations (MICs) of sulopenem against various clinical isolates are presented in Table 1.
| Organism | Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterobacterales | Clinical Isolates | 0.03 | 0.25 | [6] |
| E. coli | ESBL-phenotype | 0.03 | 0.06 | [6] |
| K. pneumoniae | ESBL-phenotype | 0.06 | 1 | [6] |
| Anaerobes | Clinical Isolates | 0.25 | 1.0 | [7] |
Table 1: In Vitro Activity of Sulopenem against Various Bacterial Isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Crystallographic Analysis of Penem-PBP Interactions: A Methodological Guide
The following sections provide a detailed, generalized protocol for the crystallographic study of sulopenem binding to a target PBP. These methods are based on established protocols for other PBP-antibiotic complexes.
Protein Expression and Purification
A homogenous and stable preparation of the target PBP is a prerequisite for successful crystallization.
-
Cloning and Expression: The gene encoding the target PBP (often a soluble, truncated version lacking the transmembrane domain) is cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His6-tag, MBP-tag). The vector is then transformed into a suitable expression host, typically E. coli BL21(DE3). Large-scale cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the PBP is eluted with a high concentration of the competing ligand (e.g., imidazole).
-
Tag Removal and Further Purification: If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease). The protein is then further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity. Protein purity is assessed by SDS-PAGE.
Crystallization of the PBP-Sulopenem Complex
The formation of a well-ordered crystal lattice is the most critical and often most challenging step.
-
Complex Formation: The purified PBP is incubated with a molar excess of this compound to ensure complete formation of the covalent acyl-enzyme complex. The excess, unbound sulopenem is typically removed by a desalting column or dialysis.
-
Crystallization Screening: The PBP-sulopenem complex is concentrated to a suitable concentration (typically 5-15 mg/mL). High-throughput screening is performed using commercially available crystallization screens that cover a wide range of precipitants, pH, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as the temperature and pH, to obtain large, single crystals suitable for X-ray diffraction.
X-ray Diffraction Data Collection and Processing
-
Cryo-protection and Crystal Mounting: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: The frozen crystal is mounted on a goniometer in a synchrotron X-ray beamline. A complete diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing: The collected diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data to produce a final reflection file. Key data quality indicators are presented in Table 2.
| Parameter | Typical Value | Description |
| Resolution (Å) | 1.5 - 3.0 | The level of detail in the electron density map. |
| Space Group | P212121, C2, etc. | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | The dimensions of the repeating unit of the crystal. |
| Completeness (%) | > 95% | The percentage of unique reflections measured. |
| Multiplicity | > 3 | The average number of times each unique reflection is measured. |
| I/σ(I) | > 2.0 in the highest resolution shell | The signal-to-noise ratio of the reflection intensities. |
| Rmerge (%) | < 10% (overall), < 50% (highest shell) | A measure of the consistency of symmetry-related reflections. |
| CC1/2 | > 0.5 in the highest resolution shell | The correlation coefficient between two random half-datasets. |
Table 2: Representative X-ray Data Collection and Processing Statistics. These parameters are used to assess the quality of the collected diffraction data.
Structure Determination and Refinement
-
Phase Determination: The crystallographic phase problem is solved using molecular replacement, employing the structure of a homologous PBP as a search model.
-
Model Building and Refinement: An initial model of the PBP-sulopenem complex is built into the electron density map using software like Coot. The model is then refined using programs such as PHENIX or Refmac5. This is an iterative process of manual model building and automated refinement until the model converges and best fits the experimental data. Refinement statistics are summarized in Table 3.
| Parameter | Typical Value | Description |
| Rwork (%) | < 20% | The agreement between the observed and calculated structure factor amplitudes for the working set of reflections. |
| Rfree (%) | < 25% | The agreement for a small subset of reflections that are not used in refinement, which serves as a cross-validation metric. |
| Ramachandran Plot | > 98% in favored regions | A measure of the stereochemical quality of the protein backbone. |
| RMSD Bonds (Å) | < 0.01 | The root-mean-square deviation from ideal bond lengths. |
| RMSD Angles (°) | < 1.5 | The root-mean-square deviation from ideal bond angles. |
Table 3: Representative Structure Refinement Statistics. These parameters indicate the quality and accuracy of the final atomic model.
Visualization of Workflows and Pathways
The following diagrams illustrate the generalized workflow for a PBP crystallographic study and the mechanism of PBP inhibition by a β-lactam antibiotic like sulopenem.
Figure 1: A generalized experimental workflow for the crystallographic study of a PBP-antibiotic complex.
Figure 2: The mechanism of PBP inhibition by sulopenem, leading to the formation of an inactive covalent complex.
Conclusion
Crystallographic studies of this compound in complex with its target PBPs are essential for a complete understanding of its antibacterial activity. Such studies would provide a detailed atomic-level map of the binding interactions, which is invaluable for structure-based drug design efforts aimed at developing next-generation antibiotics with improved potency, a broader spectrum of activity, and the ability to overcome resistance. The methodologies outlined in this guide provide a robust framework for conducting such investigations. The future public availability of sulopenem-PBP crystal structures will undoubtedly accelerate research in this critical area of infectious disease.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. [In vitro and in vivo activities of sulopenem compared with those of imipenem and cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sulopenem's Potent Affinity for Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of sulopenem, a penem antibacterial agent, for its primary targets: the penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is crucial for comprehending its mechanism of action, predicting its spectrum of activity, and overcoming mechanisms of resistance. This document provides a comprehensive overview of sulopenem's PBP binding characteristics, supported by available data, detailed experimental methodologies, and visual representations of the underlying processes.
Executive Summary
Sulopenem exerts its bactericidal effect by inhibiting the transpeptidase activity of PBPs, which are essential enzymes in the final stages of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Sulopenem has demonstrated a strong affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, with a particularly high affinity for PBP2 in Escherichia coli. While specific quantitative binding data (IC50/Ki values) is not widely available in recent literature, historical studies on its developmental precursors provide valuable insights into its potent PBP inhibition. This guide reconstructs a representative experimental protocol for determining PBP binding affinity and visualizes the key molecular interactions and experimental workflows.
Sulopenem's Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Sulopenem, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. The strained β-lactam ring of sulopenem is susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[1]
Penicillin-Binding Protein Affinity of Sulopenem
Available literature indicates that sulopenem exhibits a strong binding affinity for a range of PBPs. In Escherichia coli, sulopenem demonstrates a preferential binding order, with the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[2] Early investigations into sulopenem, then referred to as CP-65,207, revealed that it possesses a stronger affinity than imipenem for all PBP fractions in S. aureus, E. coli, P. vulgaris, and S. marcescens. Notably, its affinity for PBP2 of E. coli was found to be significantly stronger than that of imipenem.
| Bacterial Species | Penicillin-Binding Protein (PBP) | Sulopenem Binding Affinity |
| Escherichia coli | PBP2 | Highest |
| PBP1A | High | |
| PBP1B | High | |
| PBP4 | Moderate | |
| PBP3 | Moderate | |
| PBP5/6 | Lower | |
| Staphylococcus aureus | All PBPs | Stronger than imipenem |
| Proteus vulgaris | All PBPs | Stronger than imipenem |
| Serratia marcescens | All PBPs | Stronger than imipenem |
Experimental Protocol: Determination of PBP Binding Affinity
The following is a representative protocol for determining the 50% inhibitory concentration (IC50) of sulopenem for various PBPs using a competitive binding assay with a fluorescent penicillin analog, such as Bocillin FL. This method allows for the quantification of a compound's ability to compete with a known PBP ligand.
Objective: To determine the IC50 values of sulopenem for the PBPs of a target bacterial strain.
Materials:
-
Target bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Sulopenem sodium salt
-
Bocillin™ FL Penicillin, Sodium Salt (fluorescent probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Bradford reagent for protein quantification
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
Methodology:
-
Bacterial Culture and Membrane Preparation:
-
Inoculate the target bacterial strain in growth medium and incubate until the mid-logarithmic phase of growth is reached.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in lysis buffer and incubate to degrade the cell wall.
-
Lyse the cells by sonication or French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Wash the membrane pellet and resuspend in PBS.
-
Determine the total protein concentration of the membrane preparation using the Bradford assay.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of sulopenem in PBS.
-
In separate microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with the different concentrations of sulopenem for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C). This allows sulopenem to bind to the PBPs.
-
Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for a further specified time (e.g., 10 minutes). Bocillin FL will bind to the PBPs that are not already occupied by sulopenem.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
SDS-PAGE and Fluorescence Detection:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of sulopenem.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band for each sulopenem concentration.
-
Plot the percentage of Bocillin FL binding (relative to a control with no sulopenem) against the logarithm of the sulopenem concentration.
-
Determine the IC50 value for each PBP by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of sulopenem that inhibits 50% of the Bocillin FL binding.
-
Conclusion
Sulopenem's potent and broad-spectrum activity against many bacterial pathogens is fundamentally linked to its high affinity for multiple penicillin-binding proteins. While a comprehensive, publicly available dataset of its quantitative binding affinities is not currently available, the existing qualitative and comparative data, combined with our understanding of its mechanism of action, firmly establish its efficacy as a PBP inhibitor. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own quantitative assessments of sulopenem's PBP binding characteristics, furthering our understanding of this important antibacterial agent. The continued investigation into the specific interactions between sulopenem and various PBPs will be invaluable for optimizing its clinical use and for the development of future generations of β-lactam antibiotics.
References
Bacterial Resistance to Sulopenem Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive, Gram-negative, and anaerobic bacteria. As with all antimicrobial agents, the emergence of resistance is a significant concern. Understanding the molecular mechanisms by which bacteria develop resistance to sulopenem is crucial for its effective clinical use, for the development of strategies to overcome resistance, and for guiding future drug discovery efforts. This technical guide provides an in-depth overview of the primary mechanisms of bacterial resistance to sulopenem sodium, supported by experimental data and detailed methodologies.
Core Mechanisms of Resistance
Bacterial resistance to sulopenem, like other β-lactam antibiotics, is primarily driven by four key mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of sulopenem, rendering it inactive.
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of sulopenem, which reduce the binding affinity of the drug.
-
Reduced Drug Influx: Decreased permeability of the bacterial outer membrane due to the loss or modification of porin channels, restricting sulopenem's access to its periplasmic targets.
-
Active Drug Efflux: The overexpression of multidrug efflux pumps that actively transport sulopenem out of the bacterial cell.
These mechanisms can occur individually or, more commonly, in combination, leading to higher levels of resistance.
Quantitative Analysis of Sulopenem Resistance
The following tables summarize the impact of various resistance mechanisms on the in vitro activity of sulopenem, as measured by the minimum inhibitory concentration (MIC).
Table 1: Sulopenem MICs against Enterobacterales with and without β-Lactamase Production
| Bacterial Species | Resistance Phenotype | Sulopenem MIC50 (mg/L) | Sulopenem MIC90 (mg/L) |
| Escherichia coli | All Isolates | 0.03 | 0.03 |
| ESBL-positive | 0.03 | 0.06 | |
| Klebsiella pneumoniae | All Isolates | 0.03 | 0.12 |
| ESBL-positive | 0.06 | 1 | |
| Enterobacterales | All Isolates | 0.03 | 0.25 |
| Meropenem-non-susceptible | 16 | >16 |
Data compiled from multiple sources.[1][2]
Table 2: Sulopenem MICs against Gram-Positive Bacteria with PBP Alterations
| Bacterial Species | Resistance Phenotype | Sulopenem MIC Range (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.008 - 0.25 |
| Methicillin-Resistant (MRSA) | 0.06 - >8 |
Data compiled from multiple sources.[3]
Table 3: Impact of Efflux and Porin Loss on Sulopenem Activity
| Bacterial Species | Resistance Mechanism | Effect on Sulopenem MIC |
| Pseudomonas aeruginosa | MexAB-OprM Efflux Pump Overexpression | Increased MIC |
| Klebsiella spp. | Reduction in Outer Membrane Protein Expression | Increased MIC |
Note: Specific MIC values for isogenic mutants were not available in the searched literature, but the qualitative impact is well-documented.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of sulopenem resistance. The following sections outline key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of sulopenem is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Protocol: Broth Microdilution
-
Preparation of Sulopenem Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of Sulopenem: Add 50 µL of the sulopenem stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well, resulting in a range of concentrations (e.g., 64 to 0.03 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulopenem that completely inhibits visible bacterial growth.
β-Lactamase Activity Assay
This assay quantifies the hydrolytic activity of β-lactamases against sulopenem using a chromogenic substrate, nitrocefin.[7][8]
Protocol: Nitrocefin Hydrolysis Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (100 mM, pH 7.0).
-
Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to a concentration of 1 mg/mL.
-
β-Lactamase Extract: Prepare a crude cell lysate from the bacterial strain of interest by sonication or enzymatic lysis.
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of assay buffer to each well.
-
Add 10 µL of the β-lactamase extract to the test wells.
-
To initiate the reaction, add 10 µL of the nitrocefin stock solution to each well.
-
Immediately measure the absorbance at 490 nm in a microplate reader.
-
Continue to monitor the absorbance kinetically for 30-60 minutes at room temperature.
-
-
Data Analysis: The rate of nitrocefin hydrolysis is determined by the change in absorbance over time (ΔOD/min). This rate is proportional to the β-lactamase activity in the sample.
Efflux Pump Activity Assay
This method assesses the activity of efflux pumps by measuring the accumulation of a fluorescent dye, such as ethidium bromide or Rhodamine B, in the presence and absence of an efflux pump inhibitor (EPI).[9][10][11][12]
Protocol: Fluorescent Dye Accumulation Assay
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.4.
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 50 µL of the bacterial cell suspension to each well.
-
To the test wells, add an EPI (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) at a concentration that inhibits efflux but does not affect cell viability.
-
Add 50 µL of PBS to the control wells.
-
-
Dye Accumulation:
-
Add the fluorescent dye (e.g., ethidium bromide to a final concentration of 2 µg/mL) to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 530 nm and emission at 600 nm for ethidium bromide) every minute for 30-60 minutes in a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence accumulation in the presence and absence of the EPI. A significant increase in fluorescence in the presence of the EPI indicates active efflux of the dye by the bacteria.
Outer Membrane Porin Analysis
The expression of outer membrane porins can be analyzed by separating outer membrane proteins (OMPs) using SDS-PAGE.[13][14][15]
Protocol: SDS-PAGE of Outer Membrane Proteins
-
Outer Membrane Protein Extraction:
-
Grow bacterial cells to the late logarithmic phase.
-
Harvest the cells by centrifugation and resuspend in Tris-HCl buffer.
-
Lyse the cells by sonication.
-
Remove unbroken cells by low-speed centrifugation.
-
Collect the total membrane fraction by ultracentrifugation.
-
Selectively solubilize the inner membrane using a detergent like Triton X-100, leaving the outer membrane proteins as a pellet.
-
-
SDS-PAGE:
-
Resuspend the OMP pellet in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain.
-
-
Analysis: Compare the protein band patterns of the test strain with a wild-type, susceptible strain. The absence or reduced intensity of bands corresponding to major porins (e.g., OmpF, OmpC in E. coli) indicates porin loss.
Penicillin-Binding Protein (PBP) Affinity Assay
This assay measures the ability of sulopenem to compete with a labeled β-lactam for binding to PBPs.[16][17][18][19][20]
Protocol: Competitive PBP Binding Assay
-
Membrane Preparation: Prepare bacterial membranes containing PBPs as described for OMP extraction.
-
Competitive Binding:
-
Incubate the membrane preparation with increasing concentrations of unlabeled sulopenem for 10 minutes at 30°C.
-
Add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin FL).
-
Incubate for another 10 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding an excess of cold, unlabeled penicillin.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence imaging (for fluorescently labeled penicillin).
-
-
Analysis: The concentration of sulopenem that inhibits 50% of the labeled penicillin binding (IC50) is determined. A higher IC50 value indicates reduced affinity of the PBP for sulopenem.
Visualizing Resistance Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance pathways and experimental workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jmilabs.com [jmilabs.com]
- 3. can-r.com [can-r.com]
- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. journals.asm.org [journals.asm.org]
- 10. 4.7. Efflux Pump Assay [bio-protocol.org]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Basis of Sulopenem Sodium Resistance in E. coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic mechanisms underlying resistance to sulopenem sodium in Escherichia coli. Sulopenem is a penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). However, the emergence of resistance poses a significant challenge to its clinical efficacy. Understanding the genetic basis of this resistance is crucial for the development of strategies to combat it.
Core Mechanisms of Resistance
Resistance to sulopenem in E. coli is a multifactorial phenomenon, primarily driven by four key mechanisms: enzymatic degradation, modification of the drug target, reduced drug influx, and active drug efflux. These mechanisms can act independently or in concert to confer varying levels of resistance.
Enzymatic Degradation by β-Lactamases
The most significant mechanism of resistance to β-lactam antibiotics, including sulopenem, is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While sulopenem is stable against many common β-lactamases like ESBLs and AmpC enzymes, its efficacy is compromised by carbapenemases.[1]
Carbapenemases: These are β-lactamases capable of hydrolyzing carbapenems and other β-lactams. They are broadly classified into Ambler classes A, B, and D.
-
Class A Carbapenemases: The most common in E. coli is Klebsiella pneumoniae carbapenemase (KPC). The gene encoding this enzyme, blaKPC, is often located on mobile genetic elements, facilitating its spread.
-
Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit broad-spectrum hydrolytic activity, including against sulopenem. Key MBLs found in E. coli include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). The genes encoding these enzymes (blaNDM, blaVIM, blaIMP) are also frequently plasmid-mediated.[2][3]
-
Class D Carbapenemases (Oxacillinases): The OXA-48-like enzymes are the most clinically relevant in this class for E. coli. While they exhibit weaker carbapenem-hydrolyzing activity compared to KPC and NDM, their presence can lead to clinical resistance, especially when combined with other resistance mechanisms. The blaOXA-48 gene is typically plasmid-borne.[2][4]
Alterations in Penicillin-Binding Proteins (PBPs)
Sulopenem, like other β-lactams, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] Mutations in the genes encoding these proteins can reduce the binding affinity of sulopenem, leading to resistance. In E. coli, mutations in the mrdA gene, which encodes for PBP2, have been shown to increase the Minimum Inhibitory Concentrations (MICs) of carbapenems.[5][6] While specific studies on sulopenem are limited, it is highly probable that similar mutations contribute to sulopenem resistance.
Reduced Outer Membrane Permeability
Gram-negative bacteria like E. coli have an outer membrane that acts as a selective barrier. The entry of hydrophilic antibiotics such as sulopenem into the periplasmic space is facilitated by porin channels.[1] A reduction in the expression or mutations leading to non-functional porins can significantly decrease the intracellular concentration of the antibiotic, thereby contributing to resistance. The major porins in E. coli are OmpF and OmpC, and their expression is regulated by the two-component system EnvZ-OmpR. Mutations in the ompR gene can downregulate the expression of both porins, leading to reduced susceptibility to carbapenems.
Active Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[7] Overexpression of these pumps can lead to a significant decrease in the intracellular drug concentration, resulting in resistance. In E. coli, the AcrAB-TolC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, is a major contributor to multidrug resistance.[7][8] Overexpression of the acrAB genes, often due to mutations in regulatory genes like marA or acrR, has been correlated with increased resistance to various antibiotics, and it is a plausible mechanism for sulopenem resistance.[7][8]
Data Presentation: Quantitative Analysis of Sulopenem Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sulopenem against E. coli isolates with different resistance profiles.
| E. coli Phenotype | Number of Isolates | Sulopenem MIC50 (µg/mL) | Sulopenem MIC90 (µg/mL) | Sulopenem MIC Range (µg/mL) | Reference |
| All Urinary Isolates | 539 | 0.03 | 0.03 | 0.015 - 0.25 | [9] |
| ESBL-positive | Not specified | 0.03 | 0.06 | Not specified | [9] |
| AmpC-positive | Not specified | 0.03 | 0.03 | Not specified | [9] |
| Multidrug-resistant (MDR) | Not specified | 0.03 | 0.06 | Not specified | [9] |
| Carbapenem-resistant (KPC-positive) | 2 | Not applicable | Not applicable | 8 - >8 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the genetic basis of sulopenem resistance in E. coli.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution
-
Preparation of Sulopenem Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the sulopenem stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well, resulting in a range of concentrations (e.g., 0.015 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension of the E. coli isolate to be tested, adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible bacterial growth.
Detection of Carbapenemase Genes by Multiplex PCR
Method: Multiplex Polymerase Chain Reaction (PCR)
-
DNA Extraction: Extract genomic DNA from the E. coli isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
Primer Design: Utilize previously validated primers for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP).
-
PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primer pairs for the targeted genes. A typical 25 µL reaction would include:
-
12.5 µL of 2x PCR Master Mix
-
1 µL of each forward primer (10 µM)
-
1 µL of each reverse primer (10 µM)
-
2 µL of template DNA (50-100 ng)
-
Nuclease-free water to a final volume of 25 µL.
-
-
PCR Amplification: Perform PCR using a thermal cycler with the following general conditions (annealing temperatures and extension times may need to be optimized based on the primers used):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5-2% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe). The presence of a band of the expected size for a specific carbapenemase gene indicates a positive result.
Analysis of Efflux Pump Gene Expression by RT-qPCR
Method: Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Grow the E. coli isolate to mid-log phase in the presence and absence of a sub-inhibitory concentration of sulopenem. Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction: Set up a qPCR reaction using a SYBR Green or TaqMan-based assay. The reaction mixture should include cDNA, qPCR master mix, and primers specific for the target efflux pump genes (e.g., acrA, acrB) and a reference (housekeeping) gene (e.g., rpoB, gyrA).
-
qPCR Program: Run the qPCR on a real-time PCR instrument with a program typically consisting of an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and untreated samples. Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of the efflux pump genes in the presence of sulopenem suggests their involvement in resistance.[10][11]
Visualizations of Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Carbapenem-Resistant Genes in Escherichia coli Isolated from Drinking Water in Khartoum, Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbapenemases: the Versatile β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-genome sequencing of multidrug-resistant Escherichia coli causing urinary tract infection in an immunocompromised patient: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Expression Profile of Multidrug Resistance Efflux Pumps During Intracellular Life of Adherent-Invasive Escherichia coli Strain LF82 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Impact of Sulopenem Sodium on Bacterial Cell Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulopenem, a novel penem antibacterial agent, demonstrates potent bactericidal activity by inhibiting bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the mechanism of action of sulopenem sodium and its consequential effects on bacterial cell morphology. By binding with high affinity to specific penicillin-binding proteins (PBPs), particularly PBP2 in Gram-negative bacteria, sulopenem disrupts the maintenance of cell shape, leading to distinct morphological alterations. This document summarizes the available data on these changes, provides detailed experimental protocols for their observation, and visualizes the underlying molecular pathways.
Introduction
Sulopenem is a broad-spectrum β-lactam antibiotic belonging to the penem class, which exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] Its bactericidal effect stems from the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4] The integrity of the cell wall is crucial for maintaining cell shape and protecting against osmotic stress. Disruption of its synthesis leads to characteristic changes in cell morphology and ultimately cell death. Understanding these morphological changes provides valuable insights into the antibiotic's mechanism of action and its efficacy against target pathogens.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of sulopenem involves the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[3] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which involves the cross-linking of peptide side chains of adjacent glycan strands. By inhibiting these enzymes, sulopenem effectively blocks the formation of a stable cell wall.
Sulopenem exhibits a high affinity for several PBPs, with a particularly strong binding to PBP2 in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[5] The specific PBP binding profile of a β-lactam antibiotic is a key determinant of the morphological changes it induces in susceptible bacteria.
Signaling Pathway of Sulopenem's Action
Caption: Mechanism of Sulopenem Action on Bacterial Cell Wall Synthesis.
Effect on Bacterial Cell Morphology
The inhibition of specific PBPs by sulopenem leads to predictable and observable changes in bacterial cell morphology.
Gram-Negative Bacteria (e.g., E. coli, K. pneumoniae)
In rod-shaped Gram-negative bacteria, PBP2 is a key component of the elongasome complex, which is responsible for cell elongation. Inhibition of PBP2 disrupts this process, while cell division, mediated by PBP3, may continue. This imbalance results in the formation of ovoid or spherical cells .[6] At lower concentrations of sulopenem, this morphological change is the primary observation. As the concentration increases, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to bacteriolysis .[6]
Quantitative Morphological Analysis
While qualitative descriptions of morphological changes are available, detailed quantitative data from peer-reviewed studies specifically for sulopenem are limited. The following table provides a template for how such data would be presented.
| Treatment Group | Bacterial Strain | Concentration (µg/mL) | Mean Cell Length (µm) ± SD | Mean Cell Width (µm) ± SD | Shape Factor (Width/Length) | Observations |
| Control | E. coli ATCC 25922 | 0 | 2.5 ± 0.3 | 0.8 ± 0.1 | 0.32 | Normal rod shape |
| Sulopenem | E. coli ATCC 25922 | 0.5 x MIC | Data not available | Data not available | Data not available | Ovoid cells |
| Sulopenem | E. coli ATCC 25922 | 1 x MIC | Data not available | Data not available | Data not available | Spherical cells, some lysis |
| Sulopenem | E. coli ATCC 25922 | 4 x MIC | Data not available | Data not available | Data not available | Widespread lysis |
Note: The data in this table is illustrative and not based on published experimental results for sulopenem.
Experimental Protocols
To observe the morphological effects of sulopenem on bacteria, standard microbiology and microscopy techniques are employed. The following are detailed protocols for sample preparation for phase-contrast microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM).
Bacterial Culture and Sulopenem Treatment
-
Bacterial Strain: Use a susceptible strain of bacteria, such as E. coli ATCC 25922.
-
Culture Medium: Prepare a suitable liquid culture medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh, pre-warmed MHB and incubate at 37°C with shaking until the culture reaches the early to mid-logarithmic phase of growth (OD600 of approximately 0.2-0.4).
-
Sulopenem Treatment:
-
Determine the Minimum Inhibitory Concentration (MIC) of sulopenem for the bacterial strain using standard broth microdilution methods.
-
Divide the bacterial culture into separate flasks. Add sulopenem at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Phase-Contrast Microscopy
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from each treatment and control flask.
-
Place the aliquot onto a clean glass microscope slide and cover with a coverslip.
-
-
Observation:
-
Observe the samples under a phase-contrast microscope at high magnification (e.g., 1000x with oil immersion).
-
Acquire images using a digital camera attached to the microscope.
-
Analyze cell morphology, noting changes in shape, size, and signs of lysis.
-
Scanning Electron Microscopy (SEM)
-
Fixation:
-
Harvest bacterial cells from the treatment and control cultures by centrifugation (e.g., 5000 x g for 10 minutes).
-
Gently wash the cell pellets twice with a suitable buffer, such as Phosphate Buffered Saline (PBS, pH 7.4).
-
Resuspend the pellets in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) and incubate for at least 2 hours at room temperature or overnight at 4°C.
-
-
Dehydration:
-
Wash the fixed cells three times in the same buffer.
-
Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100%) for 15 minutes at each concentration. Perform the final 100% ethanol step three times.
-
-
Drying:
-
Perform critical point drying using liquid CO2 to prevent cell collapse.
-
-
Mounting and Coating:
-
Mount the dried samples onto SEM stubs using conductive adhesive tape.
-
Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Observe the samples in a scanning electron microscope at an appropriate accelerating voltage.
-
Transmission Electron Microscopy (TEM)
-
Fixation:
-
Follow the same initial fixation steps as for SEM.
-
After the primary fixation, wash the cells in buffer and then post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours on ice. This enhances contrast.
-
-
En Bloc Staining:
-
Wash the cells in buffer and then in distilled water.
-
Stain the cells en bloc with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol as for SEM.
-
Infiltrate the samples with a resin (e.g., Epon or Spurr's resin) by gradually increasing the resin-to-ethanol ratio.
-
Embed the samples in pure resin in molds and polymerize at 60°C for 48-72 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome with a diamond knife.
-
Collect the sections on copper TEM grids.
-
Stain the sections with uranyl acetate and lead citrate to further enhance contrast.
-
-
Imaging:
-
Observe the samples in a transmission electron microscope at an accelerating voltage of 80-120 kV.
-
Visualization of Experimental Workflow
Caption: Experimental Workflow for Analyzing Bacterial Morphology.
Conclusion
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis through the targeting of penicillin-binding proteins. Its high affinity for PBP2 in Gram-negative bacteria leads to a characteristic change in cell morphology from rod-shaped to ovoid or spherical, ultimately resulting in cell lysis. While direct quantitative data for sulopenem's impact on bacterial cell dimensions remains to be extensively published, the established mechanism of action and preliminary observations provide a strong basis for understanding its morphological effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify these changes, contributing to a more comprehensive understanding of sulopenem's antibacterial properties.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. morganella morganii isolated: Topics by Science.gov [science.gov]
Methodological & Application
Application Notes and Protocols for Agar Dilusion Susceptibility Testing of Sulopenem Sodium
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for determining the minimum inhibitory concentration (MIC) of Sulopenem sodium against a wide range of bacteria using the agar dilution method. The information is curated for professionals in research and drug development, ensuring adherence to established standards and facilitating accurate and reproducible results.
Introduction to Sulopenem and Agar Dilution Susceptibility Testing
Sulopenem is a broad-spectrum penem β-lactam antibiotic with both intravenous and oral formulations.[1] It exhibits potent in vitro activity against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][3] The bactericidal action of Sulopenem results from the inhibition of bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs).[4][5] Specifically, in Escherichia coli, Sulopenem shows a high affinity for PBP2.[4][5]
Agar dilution is a reference method for determining the MIC of an antimicrobial agent.[6] It involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with standardized bacterial suspensions. This method is particularly useful for testing a large number of isolates simultaneously and is a standard procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7][8]
Data Presentation: Sulopenem MIC Data
The following tables summarize the in vitro activity of Sulopenem against various bacterial isolates as determined by agar and broth microdilution methods.
Table 1: In Vitro Activity of Sulopenem against Enterobacterales
| Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference Method |
| Escherichia coli (612) | 0.03 | 0.06 | ≤0.008 - 0.5 | Broth Microdilution |
| Escherichia coli (ESBL-positive) (68) | 0.03 | 0.06 | 0.03 - 0.12 | Broth Microdilution |
| Klebsiella pneumoniae (184) | 0.06 | 1 | ≤0.008 - >128 | Broth Microdilution |
| Klebsiella pneumoniae (ESBL-positive) (18) | 0.12 | 2 | 0.06 - 8 | Broth Microdilution |
| Enterobacter cloacae (92) | 0.12 | 0.5 | ≤0.008 - 2 | Broth Microdilution |
| Serratia marcescens (60) | 0.5 | 2 | 0.06 - 4 | Broth Microdilution |
Data sourced from broth microdilution studies.[3][9]
Table 2: In Vitro Activity of Sulopenem against Anaerobic Bacteria
| Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference Method |
| Bacteroides fragilis group (101) | 0.25 | 1.0 | ≤0.03 - 4.0 | Agar Dilution |
| Prevotella/Porphyromonas spp. (100) | 0.25 | 2.0 | ≤0.03 - 16.0 | Agar Dilution |
| Fusobacterium spp. (60) | 0.125 | 0.5 | ≤0.03 - 4.0 | Agar Dilution |
| Gram-positive anaerobes (170) | 0.125 | 1.0 | ≤0.03 - >128 | Agar Dilution |
| All Anaerobes (431) | 0.25 | 1.0 | ≤0.03 - >128 | Agar Dilution |
Data sourced from agar dilution studies.[9][10]
Experimental Protocols
This section provides detailed methodologies for performing agar dilution susceptibility testing for this compound, based on CLSI and EUCAST guidelines.[4][7][8]
Materials
-
This compound analytical powder
-
Mueller-Hinton II agar (for aerobic bacteria)
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood (for anaerobic bacteria)
-
Sterile distilled water or other appropriate solvent for Sulopenem
-
Petri dishes (90 or 100 mm)
-
Sterile pipettes and tubes
-
Bacterial culture media (e.g., Tryptic Soy Broth, Blood Agar)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Inoculator (multipoint replicator) or calibrated loops
-
Incubator (35 ± 2 °C)
-
Anaerobic incubation system (for anaerobic bacteria)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Bacteroides fragilis ATCC 25285)
Preparation of Sulopenem Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Reconstitute the powder with a suitable sterile solvent to a known concentration (e.g., 1280 µg/mL). The choice of solvent should be based on the manufacturer's instructions and the drug's solubility.
-
Prepare serial twofold dilutions of the stock solution to create a range of concentrations that will be added to the agar.
Preparation of Agar Plates
-
Prepare Mueller-Hinton II agar (for aerobes) or supplemented Brucella agar (for anaerobes) according to the manufacturer's instructions.[11]
-
Sterilize the agar by autoclaving and cool it to 45-50 °C in a water bath.
-
Add the appropriate volume of each Sulopenem dilution to the molten agar to achieve the desired final concentrations. A common practice is to add 1 part antimicrobial solution to 9 parts molten agar.[2]
-
Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.
-
Dispense a fixed volume of the antibiotic-containing agar into sterile Petri dishes to a uniform depth (e.g., 3-4 mm).
-
Allow the agar to solidify at room temperature on a level surface.
-
Prepare a growth control plate containing no antibiotic for each set of experiments.
-
Plates should be used on the day of preparation or can be stored at 2-8 °C for a limited time in sealed bags.
Inoculum Preparation
-
From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
For the final inoculum, dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL. This will deliver a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
Inoculation and Incubation
-
Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions. The replicator will deliver a small, fixed volume (e.g., 1-2 µL) of each bacterial suspension onto the agar surface.
-
Ensure that the growth control plate is also inoculated.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours for aerobic bacteria.
-
For anaerobic bacteria, incubate the plates in an anaerobic atmosphere for 42-48 hours.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Sulopenem that completely inhibits the visible growth of the organism, including a faint haze or a single colony.
-
The growth control plate should show confluent growth.
Quality Control
-
QC Strains: Perform quality control with each test run using standard ATCC strains.
-
For aerobic bacteria: Escherichia coli ATCC 25922
-
For anaerobic bacteria: Bacteroides fragilis ATCC 25285
-
-
QC Ranges: As of the latest CLSI and EUCAST guidelines, specific agar dilution MIC quality control ranges for Sulopenem have not been established. However, the CLSI has established broth microdilution QC ranges which can be used as a reference. It is recommended that each laboratory establish its own internal quality control ranges for the agar dilution method.
Visualizations
Sulopenem Mechanism of Action
Caption: Sulopenem inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).
Agar Dilution Experimental Workflow
Caption: Standardized workflow for performing agar dilution susceptibility testing with Sulopenem.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nicd.ac.za [nicd.ac.za]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Evaluation of Agar Dilution Method in Susceptibility Testing of Polymyxins for Enterobacteriaceae and Non-Fermentative Rods: Advantages Compared to Broth Microdilution and Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mutant Prevention Concentrations of Four Carbapenems against Gram-Negative Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacld.com [iacld.com]
- 9. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Kill Curve Assay Protocol for Sulopenem Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulopenem is a broad-spectrum penem β-lactam antibiotic effective against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] The time-kill curve assay is a crucial in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time. This application note provides a detailed protocol for performing a time-kill curve assay to assess the bactericidal or bacteriostatic effects of Sulopenem sodium against susceptible bacterial strains.
Mechanism of Action of Sulopenem
Sulopenem, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The drug covalently binds to the active site of PBPs, inactivating these essential enzymes. This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[2][4] In E. coli, Sulopenem shows a high binding affinity for PBP2.[1][2]
Caption: Sulopenem's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to performing the time-kill assay, the MIC of this compound for the target bacterial strain must be determined. The broth microdilution method is recommended as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Methodology:
-
Prepare Sulopenem Stock: Dissolve this compound in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Sulopenem stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[5]
-
Bacterial Inoculum Preparation:
-
Culture the test organism overnight on an appropriate agar plate (e.g., Tryptic Soy Agar) at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Inoculation and Incubation: Add the final bacterial inoculum to each well containing the serially diluted Sulopenem. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of Sulopenem that completely inhibits visible bacterial growth.[8]
Time-Kill Curve Assay
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol (Step 3), aiming for a starting concentration of approximately 1 x 10⁶ CFU/mL in the final test tubes.[9]
-
Test Setup:
-
Prepare tubes containing CAMHB with this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[7][10]
-
Include a positive growth control tube containing CAMHB and the bacterial inoculum but no antibiotic.
-
The final volume in each tube should be sufficient for sampling at all time points (e.g., 20 mL).[9]
-
-
Inoculation: Inoculate all tubes (except a sterility control) with the prepared bacterial suspension to achieve a final density of ~1 x 10⁶ CFU/mL.
-
Incubation and Sampling:
-
Incubate all tubes at 37°C in a shaking incubator.
-
Collect aliquots (e.g., 100 µL) from each tube at specified time points: 0, 2, 4, 6, 8, and 24 hours.[9]
-
-
Viable Cell Counting:
-
Immediately after collection, perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a small volume (e.g., 20-100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
-
Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the concentration of viable bacteria (CFU/mL) for each time point and antibiotic concentration.
Data Presentation
The quantitative parameters for the time-kill assay are summarized below.
| Parameter | Recommended Value/Condition | Reference |
| Bacterial Strain | Escherichia coli, Klebsiella pneumoniae, etc. | [10][11] |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [9][12] |
| Initial Inoculum Density | ~1 x 10⁵ to 1 x 10⁶ CFU/mL | [8][9] |
| Sulopenem Concentrations | Multiples of MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) | [10][13] |
| Incubation Temperature | 37°C | [9] |
| Sampling Time Points | 0, 2, 4, 6, 8, and 24 hours | [9] |
| Plating Medium | Tryptic Soy Agar, Mueller-Hinton Agar | - |
| Bactericidal Activity | ≥3-log₁₀ (99.9%) reduction in CFU/mL from initial inoculum | [13][14] |
| Bacteriostatic Activity | <3-log₁₀ reduction in CFU/mL and inhibition of growth | - |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the Sulopenem time-kill curve assay.
References
- 1. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. aab.org [aab.org]
- 7. actascientific.com [actascientific.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Sulopenem Sodium Efficacy in a Neutropenic Mouse Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulopenem is a broad-spectrum beta-lactam penem antibiotic that has demonstrated potent in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) Enterobacterales.[1][2][3] The neutropenic mouse thigh infection model is a standardized and highly reproducible in vivo system for the initial preclinical evaluation of antimicrobial agents.[4] This model mimics human soft tissue infections in an immunocompromised host, making it particularly useful for assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of new antibiotics.[4][5] These notes provide a summary of the efficacy of sulopenem in this model and detailed protocols for conducting such studies.
Efficacy and Pharmacodynamics of Sulopenem
Studies using the neutropenic mouse thigh infection model have been crucial in characterizing the in vivo efficacy of sulopenem against key pathogens. The primary pharmacodynamic (PD) parameter that correlates with sulopenem's efficacy has been identified as the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[6]
In studies against S. pneumoniae and K. pneumoniae, time above MIC was the PD parameter most closely linked with the outcome.[6] For Enterobacterales, the median free-drug %T>MIC associated with achieving net bacterial stasis and a 1-log10 CFU reduction was found to be 40.9% and 50.2%, respectively.[7]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of sulopenem derived from neutropenic mouse thigh infection models.
Table 1: Pharmacokinetic Parameters of Sulopenem in Mice [6]
| Dose Range (mg/kg) | Cmax (µg/ml) | AUC₀₋₂₄ (µg-h/ml) |
| 6.3 - 200 | 1.9 - 51 | 1.1 - 28 |
Table 2: Pharmacodynamic Parameters of Sulopenem Against Key Pathogens [6]
| Pathogen | Static Dose (mg/kg/day) | ED₉₀ %fT>MIC of Dosing Interval |
| S. pneumoniae | 4 - 54 | 18% |
| K. pneumoniae | 5 - 56 | 39% |
Table 3: Mean fAUC/MIC Magnitudes for Efficacy Against Enterobacteriaceae [6]
| Pathogen | Endpoint | Mean fAUC/MIC |
| K. pneumoniae | Net Stasis | 4.22 |
| K. pneumoniae | 1-log Kill | 17.7 |
| E. coli | Net Stasis | 10.4 |
Experimental Protocols
The following is a detailed protocol for establishing a neutropenic mouse thigh infection model to evaluate the efficacy of sulopenem.
1. Animal Model and Neutropenia Induction
-
Animal Strain: Typically, CF-1 mice are used.[6]
-
Neutropenia Induction: To render the mice neutropenic, and thus more susceptible to infection, they are treated with cyclophosphamide.[4]
-
Administer cyclophosphamide intraperitoneally (IP). A common regimen is a dose of 150 mg/kg four days prior to infection and a second dose of 100 mg/kg one day before infection. This depletes the neutrophil count, mimicking an immunocompromised state.
-
2. Bacterial Strain Preparation
-
Culture: Grow the desired bacterial strain (e.g., S. pneumoniae, K. pneumoniae, E. coli) overnight on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).
-
Inoculum Preparation:
-
Harvest colonies from the agar plate and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the suspension to the final desired concentration for injection.
-
3. Thigh Infection Procedure
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the posterior thigh muscle of one hind leg. The typical starting inoculum is around 10⁶ to 10⁷ CFU/thigh.
4. Sulopenem Administration
-
Initiate sulopenem therapy at a predetermined time post-infection, typically 1 to 2 hours.[6]
-
Administer sulopenem via the desired route, commonly subcutaneous (SC) injection.[6]
-
Dosing regimens can be varied to determine the key PK/PD driver. For example, the total daily dose can be fractionated and administered at different intervals (e.g., every 3, 6, 12, or 24 hours).[6]
5. Efficacy Evaluation
-
At a specified time point after the initiation of therapy (commonly 24 hours), euthanize the mice.[6]
-
Aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenate and plate them onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/thigh).
-
The efficacy of sulopenem is determined by comparing the bacterial burden in the treated groups to that in an untreated control group.
Visualizations
Experimental Workflow for Neutropenic Mouse Thigh Infection Model
Caption: Workflow of the neutropenic mouse thigh infection model.
Logical Relationship of PK/PD Parameter Determination
Caption: Determining the key PK/PD driver for sulopenem efficacy.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. jmilabs.com [jmilabs.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application of Sulopenem Sodium in a Hollow-Fiber Infection Model: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem, a novel thiopenem antimicrobial, is under development in both intravenous and oral formulations for the treatment of urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant (MDR) bacteria.[1][2][3] The oral formulation, sulopenem etzadroxil, is a prodrug co-formulated with probenecid to delay renal excretion.[4][5] Understanding the pharmacokinetic/pharmacodynamic (PK/PD) profile of sulopenem is crucial for optimizing dosing regimens to ensure efficacy and minimize the emergence of resistance. The hollow-fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human pharmacokinetic profiles, providing a robust platform for evaluating the antimicrobial activity of new agents over time.[6][7]
These application notes provide a summary of the use of sulopenem sodium in a hollow-fiber infection model to assess its efficacy against key pathogens, particularly Escherichia coli, and to evaluate its potential for resistance suppression.[4][5] Detailed protocols for conducting such studies are also presented.
Data Presentation
Sulopenem Activity Against Fluoroquinolone-Resistant, ESBL-Producing E. coli
A five-day hollow-fiber in vitro infection model was utilized to evaluate the efficacy of a simulated oral dosing regimen of sulopenem 500 mg every 12 hours (q12h).[4][5] The study assessed the activity of sulopenem against four different clinical isolates of fluoroquinolone-resistant, extended-spectrum β-lactamase (ESBL)-producing Escherichia coli of Sequence Type 131.[4][5] The results demonstrated that the simulated urine concentration-time profiles of sulopenem were effective in significantly reducing the bacterial burden and preventing the amplification of drug-resistant subpopulations.[4][5]
| Isolate | Sulopenem MIC (mg/L) | Initial Bacterial Burden (CFU/mL) | Bacterial Density after 5 Days of Sulopenem Treatment (log10 CFU/mL) | Outcome |
| E. coli Isolate 1 | 0.03 - 0.125 | 1.0 x 10^6 | < 1 | Prevention of resistance amplification |
| E. coli Isolate 2 | 0.03 - 0.125 | 1.0 x 10^6 | < 1 | Prevention of resistance amplification |
| E. coli Isolate 3 | 0.03 - 0.125 | 1.0 x 10^6 | < 1 | Prevention of resistance amplification |
| E. coli Isolate 4 | 0.03 - 0.125 | 1.0 x 10^6 | < 1 | Prevention of resistance amplification |
Data summarized from a study by VanScoy et al.[4][5]
Comparative Efficacy of Sulopenem and Control Agents
The activity of the simulated sulopenem regimen was compared against a positive control (meropenem) and a negative control (levofloxacin).[4][5] The meropenem regimen simulated free-drug plasma concentrations following a 2g intravenous dose every 8 hours, while the levofloxacin regimen simulated a 750 mg dose every 24 hours.[4]
| Treatment Regimen | Target Pathogen | Outcome |
| Sulopenem 500 mg PO q12h (simulated urine concentrations) | Fluoroquinolone-resistant, ESBL-producing E. coli | Successful reduction of bacterial burden, similar to meropenem.[4][5] |
| Meropenem 2 g IV q8h (simulated free-drug plasma concentrations) | Fluoroquinolone-resistant, ESBL-producing E. coli | Successful reduction of bacterial burden across all isolates.[4] |
| Levofloxacin 750 mg q24h (simulated free-drug plasma concentrations) | Fluoroquinolone-resistant, ESBL-producing E. coli | Failed to provide any antimicrobial activity, as expected for resistant isolates.[4] |
Data summarized from a study by VanScoy et al.[4][5]
Experimental Protocols
I. In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of sulopenem against the challenge isolates.
Methodology:
-
Perform broth microdilution susceptibility testing in triplicate according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Prepare serial twofold dilutions of sulopenem in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the microplates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
II. Hollow-Fiber Infection Model Setup and Operation
Objective: To simulate the human pharmacokinetic profile of sulopenem and evaluate its effect on bacterial growth and resistance development over an extended period.
Materials:
-
Hollow-fiber cartridges (e.g., polysulfone or cellulose acetate fibers).[6]
-
Peristaltic pumps.
-
Central reservoir for the bacterial culture.
-
Fresh media reservoir.
-
Waste reservoir.
-
Tubing and connectors.
-
Incubator.
Protocol:
-
System Assembly: Aseptically assemble the hollow-fiber system as depicted in the workflow diagram below. The central reservoir contains the bacterial culture, which is circulated through the extracapillary space of the hollow-fiber cartridge.[6] Fresh medium is pumped from a separate reservoir into the central reservoir to dilute the drug and provide nutrients, while waste is removed at the same rate to maintain a constant volume.[6]
-
Bacterial Inoculum Preparation:
-
Drug Administration and Simulation of Pharmacokinetics:
-
Prepare a stock solution of this compound.
-
To simulate the desired pharmacokinetic profile (e.g., oral sulopenem 500 mg q12h), administer a loading dose of sulopenem into the central reservoir to achieve the peak concentration (Cmax).[4]
-
The elimination phase is simulated by the continuous infusion of fresh medium, which dilutes the drug in the central reservoir at a rate corresponding to the drug's half-life.[6] Subsequent doses are administered at the appropriate intervals (e.g., every 12 hours).
-
-
Sample Collection:
-
Collect samples from the central reservoir at predetermined time points over the course of the experiment (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[4]
-
-
Bacterial Quantification:
-
Perform serial dilutions of the collected samples.
-
Plate the dilutions onto both antibiotic-free agar to enumerate the total bacterial population and agar containing a known concentration of sulopenem (e.g., 3x the MIC) to quantify the resistant subpopulation.[5]
-
Incubate the plates and count the colony-forming units (CFU) to determine the bacterial density (CFU/mL).
-
-
Pharmacokinetic Analysis:
-
At each sampling time point, collect a sample for drug concentration analysis.
-
Quantify the sulopenem concentration using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Visualizations
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. 2569. Pharmacokinetic-Pharmacodynamic Evaluation of Sulopenem Using a Five-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Sulopenem Sodium for Fluoroquinolone-Resistant Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance (AMR) poses a significant global health threat, with urinary tract infections (UTIs) being among the most common bacterial infections affected.[1] Fluoroquinolone resistance in uropathogens, particularly Escherichia coli, has complicated treatment strategies, necessitating the development of novel antibiotics.[2] Sulopenem, a new-generation thiopenem antibiotic, has emerged as a promising therapeutic agent.[1][3] It is available in both intravenous (IV) and oral formulations, with the oral prodrug, sulopenem etzadroxil, co-formulated with probenecid to enhance systemic exposure.[4][5][6] This document provides detailed application notes on the in vitro and clinical activity of sulopenem against fluoroquinolone-resistant uropathogens, along with protocols for key experimental evaluations.
Mechanism of Action
Sulopenem is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][7] Due to its low molecular weight and ionization, sulopenem can traverse the outer membrane of Gram-negative bacteria to reach its targets, the penicillin-binding proteins (PBPs).[3] Sulopenem's β-lactam ring acylates serine residues within the PBPs, which inactivates these essential enzymes and inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][6][7] This disruption leads to compromised cell wall integrity, ultimately causing cell lysis and bacterial death.[7] In E. coli, sulopenem shows a high binding affinity for multiple PBPs, primarily PBP2.[6] Its structure provides stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which are common resistance mechanisms in uropathogens.[8][9]
In Vitro Activity
Sulopenem demonstrates potent in vitro activity against a wide range of uropathogens, including multidrug-resistant (MDR) Enterobacterales.[3][10] Notably, its efficacy is maintained against isolates that are non-susceptible to fluoroquinolones, trimethoprim-sulfamethoxazole, and third-generation cephalosporins.[8][11] Studies have consistently shown low Minimum Inhibitory Concentration (MIC) values for sulopenem against E. coli, the most common causative agent of UTIs.[12]
Table 1: In Vitro Activity of Sulopenem against Escherichia coli Urinary Isolates
| Phenotype/Subset | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| All Isolates | 539 | 0.015 - 0.25 | 0.03 | 0.03 | [8][11] |
| Ciprofloxacin-Nonsusceptible | - | - | 0.03 | 0.03 | [8] |
| ESBL-Phenotype | - | - | 0.03 | 0.06 | [13] |
| MDR Isolates | - | - | 0.03 | 0.06 | [14] |
| AmpC-Positive | - | - | 0.03 | 0.03 | [8] |
Data presented is a synthesis from multiple studies. "Nonsusceptible" includes both intermediate and resistant isolates.
Table 2: In Vitro Activity of Sulopenem against Other Common Uropathogens
| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| Klebsiella pneumoniae | - | - | 0.06 | 1 | [13] |
| Proteus mirabilis | - | - | ≤0.06 | 0.5 | [14] |
| Enterobacter cloacae | - | - | 0.06 | 0.5 | [14] |
Data represents a summary of findings from referenced studies.
Clinical Efficacy in Fluoroquinolone-Resistant UTIs
Phase 3 clinical trials have evaluated the efficacy and safety of oral sulopenem for treating UTIs. The SURE-1 trial was particularly significant, comparing oral sulopenem etzadroxil/probenecid to oral ciprofloxacin in women with uncomplicated UTIs (uUTIs).[1] The results highlighted sulopenem's potential in an era of rising resistance.
In patients infected with ciprofloxacin-resistant pathogens, sulopenem demonstrated a significantly higher overall success rate (a combination of clinical cure and microbiological eradication) at the test-of-cure visit compared to ciprofloxacin.[1][5] A subsequent trial, REASSURE, demonstrated that oral sulopenem was non-inferior to amoxicillin/clavulanate for treating uUTIs.[15] These findings supported the FDA's approval of oral sulopenem for adult women with uUTIs caused by susceptible microorganisms who have limited or no alternative oral treatment options.[15]
Table 3: Summary of Key Phase 3 Clinical Trial Efficacy Data for Uncomplicated UTIs
| Trial (Comparison) | Patient Population | Sulopenem Overall Response (%) | Comparator Overall Response (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| SURE-1 (vs. Ciprofloxacin) | Ciprofloxacin-Resistant Pathogens | 62.6% | 35.0% - 36.0% | Sulopenem superior to ciprofloxacin | [1][5] |
| SURE-1 (vs. Ciprofloxacin) | Ciprofloxacin-Susceptible Pathogens | 66.8% | 78.6% | Sulopenem did not meet non-inferiority | [1] |
| REASSURE (vs. Amox/Clav) | Overall uUTI Population | 61.7% | 55.0% | Sulopenem non-inferior to amoxicillin/clavulanate | [15] |
Overall Response = Combined clinical cure and microbiological eradication at the Test-of-Cure visit.
For complicated UTIs (cUTIs), the SURE-2 trial compared IV sulopenem followed by oral sulopenem to IV ertapenem followed by oral therapy (ciprofloxacin or amoxicillin-clavulanate).[4][16] In this trial, sulopenem did not demonstrate non-inferiority to the ertapenem regimen for the primary endpoint.[4][16]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of sulopenem's MIC against urinary isolates based on the Clinical and Laboratory Standards Institute (CLSI) reference methodology.[13]
Methodology:
-
Isolate Preparation: Use fresh, pure colonies of the test organism grown overnight on a non-selective agar medium (e.g., Blood Agar).
-
Inoculum Standardization: Suspend colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to reach a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Perform serial two-fold dilutions of sulopenem in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Kinetic Assay
This protocol assesses the bactericidal activity of sulopenem over time.[17][18]
Methodology:
-
Preparation: Prepare tubes of CAMHB containing sulopenem at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC) and a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a starting bacterial suspension of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Incubate all tubes at 35°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw aliquots from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto nutrient agar.
-
Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each sulopenem concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial colony count.[17][18]
Clinical Trial Design and Logical Flow
The development and approval of sulopenem were supported by rigorous Phase 3 randomized, double-blind clinical trials.[9][19] The diagram below illustrates a generalized logical flow for such a trial focused on UTIs.
Safety and Tolerability
Across clinical trials, both intravenous and oral formulations of sulopenem have been well-tolerated.[4][16] The most commonly reported treatment-emergent adverse events (TEAEs) affecting ≥1% of patients included diarrhea, nausea, headache, vomiting, and dizziness.[3] Discontinuation rates due to adverse events were low and comparable to those of comparator agents.[3]
Conclusion
Sulopenem represents a significant development in the treatment of UTIs, particularly in cases caused by fluoroquinolone-resistant Enterobacterales.[1][3] Its potent in vitro activity against MDR pathogens, combined with the clinical superiority of its oral formulation over ciprofloxacin in resistant infections, makes it a valuable addition to the antimicrobial arsenal.[1][8] The availability of both IV and oral formulations also offers a potential pathway for facilitating earlier hospital discharge in line with antimicrobial stewardship principles.[1] Researchers and developers should consider the detailed protocols and data presented herein for the continued evaluation and optimal application of sulopenem in clinical and laboratory settings.
References
- 1. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.roseman.edu [ecommons.roseman.edu]
- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]
- 8. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. urologytimes.com [urologytimes.com]
- 16. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Sulopenem Sodium in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the preparation, handling, and storage of Sulopenem sodium solutions for research and development applications. Adherence to these guidelines is crucial for ensuring the integrity of experimental results and maintaining a safe laboratory environment.
Introduction
Sulopenem is a broad-spectrum penem antibacterial agent with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is under development in both parenteral and oral prodrug formulations.[1] For laboratory and in vitro studies, the sodium salt of Sulopenem is typically used. Proper preparation and handling of this compound solutions are essential to maintain its chemical integrity and biological activity.
Materials and Equipment
2.1. Chemicals and Reagents:
-
This compound powder
-
Sterile, deionized, and pyrogen-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Relevant cell culture media (e.g., Cation-adjusted Mueller-Hinton Broth for MIC testing)
-
0.9% Sodium Chloride Injection, USP
2.2. Equipment:
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Sterile syringe filters (0.22 µm, low-protein-binding, e.g., PVDF)
-
Sterile syringes
-
pH meter
-
Freezers (-20°C and -80°C)
-
Refrigerator (2-8°C)
Safety and Handling Precautions
3.1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and powder-free gloves when handling this compound powder and solutions.
-
When weighing the powder, consider using a respiratory mask to avoid inhalation.
3.2. General Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
As a beta-lactam antibiotic, Sulopenem may cause hypersensitivity reactions. Personnel with known allergies to penicillins or cephalosporins should exercise extreme caution.
3.3. Waste Disposal:
-
Dispose of all waste materials, including unused solutions and contaminated labware, in accordance with local, state, and federal regulations for chemical and biohazardous waste.
Solubility and Stability
4.1. Solubility:
| Solvent | Solubility | Notes |
| Water | Expected to be soluble | As a sodium salt intended for IV use. |
| PBS | Expected to be soluble | |
| DMSO | Soluble (free acid form) | The sodium salt is likely also soluble. |
4.2. Stability:
Specific stability data for this compound solutions is limited. However, based on data from other carbapenems like Meropenem, the following can be inferred:
-
Temperature: Stability is significantly influenced by temperature, with greater stability at lower temperatures.
-
Concentration: Higher concentrations may lead to faster degradation.
-
pH: The stability of beta-lactam antibiotics is pH-dependent.
Table of Estimated Stability of this compound Solutions (based on Meropenem data):
| Storage Temperature | Concentration | Diluent | Estimated Stability |
| Room Temperature (20-25°C) | 10-20 mg/mL | 0.9% NaCl | Up to 8-12 hours |
| Refrigerated (2-8°C) | 1-20 mg/mL | 0.9% NaCl | Up to 24-48 hours |
| Frozen (-20°C) | 1-20 mg/mL | Water, 0.9% NaCl | Up to 1 month |
| Ultra-low (-80°C) | 1-20 mg/mL | DMSO | Up to 6 months |
Note: These are estimates. It is highly recommended to perform in-house stability studies for your specific experimental conditions.
Experimental Protocols
5.1. Protocol for Preparation of a 10 mg/mL this compound Stock Solution in Sterile Water
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in various experimental buffers or media.
Workflow Diagram:
Caption: Workflow for preparing a sterile this compound stock solution.
Methodology:
-
Preparation: Perform all steps in a laminar flow hood or biological safety cabinet using aseptic technique.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) and transfer it to the tube.
-
Reconstitution: Add a small volume of sterile, pyrogen-free water to the tube (e.g., for a 10 mg/mL solution, add 1 mL of water).
-
Dissolution: Cap the tube tightly and vortex until the powder is completely dissolved. If necessary, use a magnetic stirrer for gentle mixing.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is critical for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
5.2. Protocol for Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Testing
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Logical Relationship Diagram:
Caption: Logical flow for preparing MIC testing plates.
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the sterile this compound stock solution (e.g., 10 mg/mL) at room temperature.
-
Intermediate Dilution: Prepare an intermediate stock solution at a concentration that is a convenient multiple of the highest concentration to be tested in the MIC assay. For example, dilute the 10 mg/mL stock to 1 mg/mL in sterile water or the appropriate broth.
-
Serial Dilutions: Perform serial two-fold dilutions of the intermediate stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate to achieve the desired final concentrations for the MIC assay.
-
Inoculation: Inoculate the wells with the bacterial suspension as per the standardized MIC testing protocol.
-
Incubation: Incubate the plate under the appropriate conditions for the microorganism being tested.
Conclusion
The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the laboratory use of this compound. Due to the limited availability of specific quantitative data for this compound, it is imperative that researchers validate the solubility and stability of their solutions under their specific experimental conditions. Proper adherence to these guidelines will ensure the generation of reliable and reproducible data while maintaining a safe laboratory environment.
References
Troubleshooting & Optimization
Sulopenem sodium solubility and stability in laboratory media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of sulopenem sodium in common laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is sulopenem and what is its primary mechanism of action?
A: Sulopenem is a parenteral penem antibiotic with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves inhibiting bacterial cell wall synthesis. Sulopenem is also available as an oral prodrug, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases to release the active sulopenem moiety.[2][3]
Q2: What are the recommended solvents for dissolving sulopenem?
A: Sulopenem is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in 1.1 equivalents of sodium hydroxide (NaOH) up to 100 mM. For in vivo studies, specific protocols involving co-solvents like PEG300, Tween-80, and saline have been developed for the prodrug sulopenem etzadroxil to achieve clear solutions at concentrations of at least 2.5 mg/mL.[4]
Q3: How should sulopenem stock solutions be stored?
A: For the prodrug, sulopenem etzadroxil, stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[4] The powder form of sulopenem should be stored at +4°C.
Q4: What is the stability of sulopenem in the presence of β-lactamases?
A: Sulopenem demonstrates good stability against many types of β-lactamases, which contributes to its potent activity against β-lactamase-producing strains.[5][6] However, it can be hydrolyzed by certain β-lactamases, such as those produced by Xanthomonas maltophilia.[5][6]
Data Summary
Table 1: Solubility of Sulopenem and its Prodrug
| Compound | Solvent | Concentration | Notes |
| Sulopenem | DMSO | Up to 100 mM | --- |
| Sulopenem | 1.1 eq. NaOH | Up to 100 mM | --- |
| Sulopenem Etzadroxil | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, saturation unknown.[4] |
| Sulopenem Etzadroxil | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution, saturation unknown.[4] |
| Sulopenem Etzadroxil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution.[4] |
Table 2: Storage and Stability of Sulopenem Etzadroxil Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months[4] |
| -20°C | Up to 1 month[4] |
| +4°C | Recommended for powder form |
Experimental Protocols
Protocol 1: Preparation of a Sulopenem Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of sulopenem powder (Molecular Weight: 349.45 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. If needed, use ultrasonic agitation to aid dissolution.[4]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: General Stability Assessment in Aqueous Media
-
Solution Preparation: Prepare a solution of sulopenem in the desired aqueous medium (e.g., phosphate-buffered saline, culture medium) at a known concentration.
-
Incubation: Incubate the solution under controlled conditions (e.g., specific temperature and pH).
-
Sampling: At predetermined time points, withdraw aliquots of the solution.
-
Analysis: Analyze the concentration of the remaining sulopenem in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Determine the degradation rate and half-life of sulopenem under the tested conditions.
Visual Guides
Troubleshooting Guide
Issue: Sulopenem powder is not dissolving in the intended solvent.
-
Verify Solvent Choice: Ensure you are using a recommended solvent. Sulopenem is readily soluble in DMSO. For aqueous solutions, direct dissolution may be limited.
-
Check Compound Quality: Confirm the purity and integrity of the sulopenem powder by referring to the Certificate of Analysis.
-
Aid Dissolution: For challenging dissolutions, especially when preparing concentrated stock solutions, gentle warming or sonication can be employed.[4] Be cautious with temperature as penems can be heat-sensitive.[7]
-
Consider pH: The solubility of sulopenem can be influenced by pH. As a carboxylic acid, its solubility in aqueous media may increase at higher pH values.
Issue: Rapid loss of antibacterial activity in prepared media.
-
Evaluate Media Components: Some media components may interact with or degrade sulopenem. It's important to assess the stability of sulopenem in the specific medium being used.
-
Control Temperature: Penem antibiotics are generally more stable at lower temperatures.[8][9] Prepare solutions fresh and store them on ice or at 2-8°C if they are not for immediate use. Studies on the related antibiotic meropenem show significantly increased stability at refrigerated temperatures compared to room temperature.[7][8]
-
Check pH of the Medium: The stability of β-lactam antibiotics is often pH-dependent. Extreme pH values can lead to rapid degradation. The optimal pH for the stability of related compounds like meropenem is near neutral (pH 6.5).[8]
-
Prepare Fresh Solutions: Due to potential stability issues, it is best practice to prepare sulopenem solutions fresh for each experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro antibacterial activity and beta-lactamase stability of CP-70,429 a new penem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity and beta-lactamase stability of the new carbapenem SM-7338 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of the stability of meropenem in elastomeric infusion devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Sulopenem Sodium Resistance
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with sulopenem sodium resistance in bacterial cultures. It provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bacterial culture is showing unexpected resistance to sulopenem. What are the first troubleshooting steps?
A1: When encountering unexpected resistance, it's crucial to first rule out common experimental errors before investigating complex resistance mechanisms.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for unexpected sulopenem resistance.
Recommended Actions:
-
Verify Quality Control (QC): Always run a QC strain, such as E. coli ATCC 25922, with your experiment. The Minimum Inhibitory Concentration (MIC) for this strain should fall within the established range.[1][2][3] If the QC fails, your results are not valid.
-
Check Culture Purity: Contamination is a common source of error. Streak your culture on an appropriate agar plate to ensure you have a pure, single-colony isolate. Perform a Gram stain to confirm the morphology and staining characteristics of your bacterium.
-
Review Protocol Adherence: Double-check that all experimental parameters were followed correctly. This includes the preparation of the bacterial inoculum to the correct density (typically 0.5 McFarland standard), the use of cation-adjusted Mueller-Hinton broth, and correct incubation time and temperature.[4][5][6][7][8][9]
If these initial checks do not resolve the issue, the resistance is likely genuine, and you should proceed to investigate the underlying mechanisms.
Q2: I suspect my bacterial isolate has developed resistance to sulopenem. What are the common resistance mechanisms?
A2: Resistance to sulopenem, like other carbapenems, can arise through several mechanisms. Understanding these can help you design experiments to identify the cause of resistance in your isolate.[10]
Primary Mechanisms of Sulopenem Resistance:
Caption: Major mechanisms of bacterial resistance to sulopenem.
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, particularly carbapenemases, which hydrolyze and inactivate the sulopenem molecule.[10]
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular target of sulopenem, can reduce the drug's binding affinity, leading to resistance.[10]
-
Reduced Drug Entry: Gram-negative bacteria can limit sulopenem's entry into the cell by downregulating or mutating outer membrane porin channels.[10]
-
Active Efflux: Bacteria may overexpress efflux pumps that actively transport sulopenem out of the cell before it can reach its PBP targets.[10]
Q3: How can I determine if my resistant isolate is producing a β-lactamase?
A3: A rapid and reliable method to detect β-lactamase production is the chromogenic cephalosporin (Nitrocefin) assay. Nitrocefin is a substrate that changes color from yellow to red when its β-lactam ring is hydrolyzed by a β-lactamase.
A positive test (a color change to red) indicates the presence of β-lactamase activity. This suggests that enzymatic degradation is a likely mechanism of resistance. A negative result, however, does not entirely rule out β-lactamase production, as some enzymes may have low activity against nitrocefin. In such cases, molecular methods to detect specific β-lactamase genes may be necessary.
Q4: My MIC values for sulopenem are inconsistent across experiments. What could be the cause?
A4: Inconsistent MIC values are often due to subtle variations in experimental procedure.
Common Causes for MIC Variability:
| Potential Cause | Recommended Action |
| Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. Perform periodic colony counts to verify the final inoculum concentration. |
| Media Composition | Use only cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Lot-to-lot variability can affect results. |
| Sulopenem Preparation | Prepare sulopenem stock solutions fresh and use them promptly. Some β-lactams can degrade upon storage, even when frozen. |
| Incubation Conditions | Ensure a consistent temperature of 35°C ± 2°C and an incubation period of 16-20 hours.[8] Stacking plates too high in the incubator can lead to uneven heating. |
| Reading Endpoints | Read the MIC as the lowest concentration that completely inhibits visible growth. Use a consistent light source and background to aid in reading. |
Data on Sulopenem Activity
The following tables summarize the in vitro activity of sulopenem against various bacterial isolates, providing a reference for expected MIC values.
Table 1: Sulopenem MIC Quality Control Range
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range |
| Escherichia coli ATCC® 25922 | Sulopenem | 0.015 - 0.06 |
Source: Clinical and Laboratory Standards Institute (CLSI) data.[1][2][3]
Table 2: Sulopenem Activity Against Enterobacterales
| Organism (Phenotype) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 983 | 0.03 | 0.03 | ≤0.008 - >32 |
| E. coli (ESBL-phenotype) | - | 0.03 | 0.06 | - |
| Klebsiella pneumoniae | - | 0.06 | 1 | - |
| K. pneumoniae (ESBL-phenotype) | - | 0.06 | 1 | - |
| Ciprofloxacin-Non-susceptible | 405 | 0.03-0.06 | 0.12-0.5 | - |
| Nitrofurantoin-Non-susceptible | 547 | 0.03-0.06 | 0.12-0.5 | - |
Source: Data compiled from SENTRY Antimicrobial Surveillance Program and other in vitro studies.[11][12][13][14]
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI Method)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of sulopenem.
Workflow for Broth Microdilution MIC Assay:
Caption: Standard workflow for determining MIC via broth microdilution.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate and QC strain (E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
Procedure:
-
Prepare Sulopenem Dilutions:
-
Prepare a stock solution of sulopenem.
-
Perform serial twofold dilutions in CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 50 µL of the diluted drug.
-
Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).
-
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This should be done using a spectrophotometer or densitometer.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate. (This typically involves a 1:100 dilution of the 0.5 McFarland suspension, of which 50 µL is added to the 50 µL of drug solution in the wells).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized, diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
-
Reading the MIC:
-
Following incubation, place the plate on a reading stand.
-
The MIC is the lowest concentration of sulopenem at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Chromogenic β-Lactamase Test (Nitrocefin Assay)
This is a rapid test to detect the presence of β-lactamase enzymes.
Materials:
-
Nitrocefin disks or solution
-
Sterile distilled water or saline
-
Bacterial culture
-
Sterile loop or applicator stick
-
Petri dish or microscope slide
Procedure:
-
Place a nitrocefin disk on a clean microscope slide or in a petri dish.
-
Moisten the disk with one drop of sterile distilled water. Do not oversaturate.
-
Using a sterile applicator stick, smear several colonies of the test organism onto the disk surface.
-
Observe for a color change.
-
Interpretation: A positive result is indicated by a color change from yellow to red/pink, which typically occurs within 5-10 minutes. A negative result shows no color change.
Protocol 3: Preliminary Efflux Pump Activity Assay
This protocol uses the fluorescent dye ethidium bromide (EtBr) to qualitatively assess efflux pump activity. Bacteria with active efflux pumps will extrude the dye, resulting in lower intracellular fluorescence.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Ethidium Bromide (EtBr)
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Bacterial cultures (test isolate and a known susceptible control)
Procedure:
-
Prepare MHA plates containing a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL).
-
Prepare a second set of MHA plates containing both EtBr and an EPI (e.g., CCCP).
-
Inoculate the plates with the test and control bacterial strains.
-
Incubate the plates under appropriate conditions.
-
Visualize the plates under UV light.
-
Interpretation: If the test strain shows significantly less fluorescence than the control strain on the EtBr-only plate, it suggests active efflux. If the fluorescence of the test strain increases on the plate containing the EPI, this further confirms that an efflux pump is responsible for extruding the dye.
References
- 1. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. dokumen.pub [dokumen.pub]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulopenem Sodium In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulopenem sodium in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro activity of this compound?
Sulopenem is a penem antibacterial agent with potent in vitro activity against a broad range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] It demonstrates notable activity against multidrug-resistant Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs).[3][4]
Q2: Should I add probenecid to my in vitro susceptibility testing of this compound?
No, it is not necessary or standard practice to include probenecid in in vitro susceptibility assays for sulopenem. Probenecid's role in the combination product (sulopenem etzadroxil/probenecid) is to increase the systemic exposure of sulopenem in vivo by inhibiting its renal tubular secretion.[1][5] This is a pharmacokinetic mechanism that is not relevant to the direct antibacterial activity of sulopenem in a laboratory setting. In vitro studies have not shown any antagonism between sulopenem and other antimicrobials.[6]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for sulopenem against common pathogens?
The following table summarizes the MIC50 and MIC90 values for sulopenem against key urinary and intra-abdominal pathogens as reported in various studies.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.03 | 0.03 - 0.25 |
| Klebsiella pneumoniae | 0.03 - 0.06 | 0.12 - 1 |
| Proteus mirabilis | ||
| ESBL-phenotype E. coli | 0.03 | 0.06 |
| ESBL-phenotype K. pneumoniae | 0.06 | 1 |
Data compiled from multiple sources.[7][8][9][10] Note that specific MIC values can vary depending on the isolate collection and testing methodology.
Q4: What is the mechanism of action of sulopenem?
Similar to other β-lactam antibiotics, sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][11] In E. coli, sulopenem shows a high affinity for PBP2.[2][11]
Troubleshooting Guides
Issue: Higher-than-expected MIC values for sulopenem against quality control (QC) strains.
-
Possible Cause 1: Incorrect QC strain.
-
Solution: Verify the identity and purity of the QC strain (e.g., E. coli ATCC 25922). Subculture from a fresh stock if necessary.
-
-
Possible Cause 2: Improper storage of sulopenem powder or stock solutions.
-
Solution: Ensure sulopenem powder is stored at the recommended temperature and protected from moisture. Prepare fresh stock solutions and use them within their validated stability period.
-
-
Possible Cause 3: Incorrect testing methodology.
-
Solution: Review your protocol to ensure it aligns with CLSI or EUCAST guidelines for broth microdilution or agar dilution testing. Pay close attention to inoculum preparation, incubation conditions (time, temperature, atmosphere), and reading of endpoints.
-
Issue: Inconsistent MIC results between experimental replicates.
-
Possible Cause 1: Inaccurate inoculum density.
-
Solution: Standardize your inoculum preparation procedure. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting cell density.
-
-
Possible Cause 2: Improper mixing of reagents.
-
Solution: Ensure thorough mixing of the sulopenem stock solution when preparing serial dilutions. Vortex solutions gently between dilution steps.
-
-
Possible Cause 3: Edge effects in microtiter plates.
-
Solution: To minimize evaporation from the outer wells of microtiter plates during incubation, consider filling the peripheral wells with sterile water or broth without inoculum.
-
Experimental Protocols
Broth Microdilution Susceptibility Testing for Sulopenem
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 methodology.
-
Preparation of Sulopenem Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) to a known concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the sulopenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the sulopenem concentrations should span the expected MIC range.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of sulopenem that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Logical separation of in vitro vs. in vivo effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulopenem Etzadroxil and Probenecid (Orlynvah) | Clinician.com [clinician.com]
- 4. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Technical Support Center: Sulopenem Sodium and Imipenem Stability to Renal Dehydropeptidase I (DHP-I)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the comparative stability of sulopenem sodium and imipenem to renal dehydropeptidase I (DHP-I).
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in stability between sulopenem and imipenem against renal dehydropeptidase I (DHP-I)?
Sulopenem exhibits significantly greater stability against inactivation by renal DHP-I compared to imipenem. Early studies indicated that the precursor to sulopenem, the S isomer of CP-65,207, demonstrated increased stability against this renal enzyme[1]. This inherent stability is a key differentiating feature. In contrast, imipenem is rapidly hydrolyzed by DHP-I, which necessitates its co-administration with a DHP-I inhibitor, cilastatin, to maintain therapeutic concentrations in the urine[2][3].
Q2: Why is stability to DHP-I important for a carbapenem antibiotic?
DHP-I is an enzyme located in the brush border of the renal proximal tubules that hydrolyzes and inactivates many carbapenem antibiotics. This enzymatic degradation leads to low urinary concentrations of the active drug, which can limit its efficacy in treating urinary tract infections (UTIs). Therefore, a carbapenem that is stable against DHP-I, like sulopenem, can achieve higher concentrations in the urine without the need for a co-administered DHP-I inhibitor[1].
Q3: How does the stability of sulopenem and imipenem to DHP-I impact their clinical use?
The high susceptibility of imipenem to DHP-I degradation requires it to be formulated with cilastatin. This combination product protects imipenem from renal metabolism, ensuring adequate drug levels. Sulopenem's stability to DHP-I allows for its use as a single agent, simplifying its formulation and administration. This is particularly advantageous for an oral formulation of sulopenem, as it can be administered without a DHP-I inhibitor to effectively treat UTIs[1].
Q4: Can you provide quantitative data on the relative stability of different carbapenems to DHP-I?
| Carbapenem | % Residual Drug after 4h Incubation with Human DHP-I |
| LJC 10,627 | 95.6% |
| Meropenem | 28.7% |
| Panipenem | 4.3% |
| Imipenem | 0.1% |
| (Data sourced from a study comparing the stability of several carbapenems to human renal DHP-I[4]) |
As shown, imipenem is the least stable, while other carbapenems show significantly higher resistance to DHP-I hydrolysis. Sulopenem is expected to exhibit a high degree of stability, similar to or greater than that of meropenem.
Troubleshooting Guide
Problem: Inconsistent results in our in-house DHP-I stability assay.
-
Possible Cause 1: Enzyme Activity Variation. The activity of commercially available or in-house purified DHP-I can vary between batches.
-
Solution: Always qualify a new batch of DHP-I by testing its activity against a known susceptible substrate like imipenem. Establish a standard curve and ensure the enzyme activity falls within an acceptable range before proceeding with experimental compounds.
-
-
Possible Cause 2: Substrate Concentration. The concentration of the carbapenem substrate can affect the rate of hydrolysis.
-
Solution: Ensure that the substrate concentration is consistent across all experiments and is appropriate for the kinetic parameters of the enzyme. Refer to established protocols for recommended concentration ranges.
-
-
Possible Cause 3: Buffer Conditions. The pH and composition of the reaction buffer are critical for optimal enzyme activity.
-
Solution: Use a consistent buffer system (e.g., 10 mM HEPES, pH 7.2) for all assays. Verify the pH of the buffer before each experiment.
-
Experimental Protocols
Detailed Methodology for Determining Carbapenem Stability to Renal Dehydropeptidase I (Spectrophotometric Assay)
This protocol outlines a method to determine the relative hydrolysis rates of carbapenems by DHP-I using UV spectrophotometry.
Materials:
-
Purified renal dehydropeptidase I (from a commercial source or purified in-house)
-
Carbapenem antibiotics (Sulopenem, Imipenem)
-
10 mM HEPES buffer (pH 7.2)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each carbapenem at 1.0 mg/mL in water.
-
Dilute the DHP-I enzyme in 10 mM HEPES buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a measurable rate of hydrolysis for the control substrate (imipenem).
-
Prepare the reaction buffer (10 mM HEPES, pH 7.2).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the appropriate UV wavelength for the carbapenem being tested (typically between 290-300 nm).
-
Set the instrument to perform kinetic measurements, recording the absorbance at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Assay Protocol:
-
Add 1000 µL of 10 mM HEPES buffer to a UV-transparent cuvette.
-
Add a specific volume of the carbapenem stock solution to achieve the final desired concentration (e.g., 50 µg/mL). Mix gently by pipetting.
-
Place the cuvette in the spectrophotometer and start monitoring the absorbance to establish a baseline.
-
Initiate the reaction by adding a small, precise volume of the DHP-I enzyme solution (e.g., 10-50 µL) to the cuvette. Mix quickly and thoroughly.
-
Immediately start recording the decrease in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time curve.
-
The rate of hydrolysis can be expressed as the change in absorbance per unit of time (ΔAbs/min).
-
To compare the stability of different carbapenems, normalize the hydrolysis rate of the test compound (sulopenem) to the rate observed for the reference compound (imipenem) under the same experimental conditions.
-
Visualizations
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of new carbapenem antibiotics by dehydropeptidase-I from porcine and human renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Selection of Sulopenem-Resistant Mutants In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the selection of sulopenem-resistant mutants in vitro. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is sulopenem and how does it work?
Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), which are necessary for the cross-linking of peptidoglycan.[3] This disruption of cell wall integrity leads to bacterial cell death. Sulopenem is available in both intravenous and oral formulations.[4][5]
Q2: What are the known mechanisms of resistance to sulopenem?
Resistance to sulopenem can emerge through various mechanisms, similar to other beta-lactam antibiotics. These include:
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Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of sulopenem, rendering it less effective.
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Enzymatic Degradation: The production of beta-lactamase enzymes, particularly carbapenemases, can hydrolyze the beta-lactam ring of sulopenem, inactivating the drug.
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Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in the expression or structure of outer membrane porins can limit the entry of sulopenem into the bacterial cell.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport sulopenem out of the cell, preventing it from reaching its PBP targets.
Q3: What is the Mutant Prevention Concentration (MPC) and how is it relevant for sulopenem?
The Mutant Prevention Concentration (MPC) is a pharmacological parameter that represents the lowest concentration of an antibiotic required to prevent the growth of the least susceptible, first-step resistant mutants in a large bacterial population (typically >10^9 CFU). The concept is crucial for designing dosing regimens that minimize the selection of resistant bacteria.
As of the latest available information, specific MPC values for sulopenem against key pathogens have not been widely published in peer-reviewed literature. Determining the MPC for sulopenem against relevant clinical isolates is a critical step for researchers aiming to understand and mitigate the risk of resistance development.
Q4: What is the Mutant Selection Window (MSW)?
The Mutant Selection Window (MSW) is the concentration range between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). Within this window, antibiotic concentrations are high enough to inhibit the growth of the susceptible wild-type population but are too low to prevent the growth of pre-existing, less susceptible mutants. Prolonged exposure to antibiotic concentrations within the MSW is thought to create a selective pressure that favors the amplification of resistant subpopulations.
Q5: Are there any data on the frequency of spontaneous resistance to sulopenem?
Currently, there is a lack of publicly available data specifically quantifying the frequency of spontaneous mutations conferring resistance to sulopenem in various bacterial species. This is an important area for further research to fully assess the potential for resistance development.
Q6: Can combination therapy be used to prevent sulopenem resistance?
While specific studies on using combination therapy with sulopenem to prevent resistance in its primary target pathogens are limited, this is a well-established strategy for other antibiotics. Combining drugs with different mechanisms of action can make it more difficult for bacteria to develop resistance simultaneously to both agents. One study has explored the combination of sulopenem with cefuroxime against Mycobacterium abscessus, demonstrating synergistic activity.[6] Further research is needed to identify effective combination strategies for preventing resistance in Gram-negative pathogens commonly treated with sulopenem.
Troubleshooting Guide
Issue 1: High variability in sulopenem MIC results.
-
Possible Cause 1: Inoculum preparation. Inconsistent inoculum density can significantly impact MIC values.
-
Solution: Ensure a standardized inoculum is prepared according to CLSI guidelines, typically to a 0.5 McFarland standard, and verify the final concentration by colony counting.
-
-
Possible Cause 2: Media and supplement variability. The composition of the broth or agar can affect antibiotic activity.
-
Solution: Use cation-adjusted Mueller-Hinton broth/agar from a reputable supplier and prepare it consistently according to the manufacturer's instructions.
-
-
Possible Cause 3: Instability of sulopenem. Like other beta-lactams, sulopenem may be susceptible to degradation.
-
Solution: Prepare fresh stock solutions of sulopenem for each experiment and use them promptly. Store stock solutions at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Difficulty in determining the MPC of sulopenem.
-
Possible Cause 1: Insufficient inoculum size. A large bacterial population (>10^9 CFU) is required to ensure the presence of first-step resistant mutants.
-
Solution: Carefully concentrate the bacterial culture to achieve the target inoculum. This may involve centrifugation and resuspension of the pellet in a smaller volume. Validate the final cell density through serial dilutions and plate counts.
-
-
Possible Cause 2: Contamination of the high-density inoculum.
-
Solution: Use strict aseptic techniques during all stages of inoculum preparation. Consider performing a purity check by plating a small aliquot of the final inoculum on non-selective agar.
-
-
Possible Cause 3: Overlapping colonies on MPC plates. The high inoculum density can make it difficult to distinguish individual colonies.
-
Solution: Ensure the inoculum is spread evenly over the entire surface of the agar plate. Allow the plates to dry completely before incubation to prevent colonies from merging.
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Issue 3: No resistant mutants are recovered in the MSW.
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Possible Cause 1: The true MPC is very close to the MIC. For some drug-bug combinations, the MSW may be very narrow or non-existent.
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Solution: This is a valid experimental result. It suggests that for this particular isolate, the selection of resistant mutants is less likely to occur.
-
-
Possible Cause 2: The mutation frequency is extremely low. The specific mutations conferring resistance may occur at a frequency lower than can be detected with the inoculum size used.
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Solution: While challenging, you could consider increasing the inoculum size further, if technically feasible.
-
Quantitative Data
Table 1: In Vitro Activity of Sulopenem (MIC Values)
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | 539 (urinary) | 0.03 | 0.03 | 0.015-0.25 | [7] |
| Escherichia coli (ESBL-positive) | Not specified | 0.03 | 0.06 | Not specified | [2] |
| Klebsiella pneumoniae | Not specified | 0.06 | 1 | Not specified | [2] |
| Enterobacterales | 1647 | 0.03 | 0.25 | Not specified | [2] |
| Enterobacterales | 1880 (urinary) | Not specified | 0.06-0.5 | Not specified | [8] |
| Staphylococcus aureus (MSSA) | Not specified | 0.25 | 0.25 | Not specified | [8] |
| Pseudomonas aeruginosa | Not specified | Not active | Not active | Not active | [5][8] |
Note: This table summarizes publicly available data. The lack of MPC data for sulopenem is a notable gap in the current literature.
Experimental Protocols
Protocol 1: Determination of Mutant Prevention Concentration (MPC) for Sulopenem
This protocol is a generalized procedure based on standard methods for MPC determination. Researchers should optimize and validate the protocol for their specific bacterial strains and laboratory conditions.
Materials:
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Sulopenem analytical powder
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Appropriate solvent for sulopenem (e.g., sterile water, DMSO)
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Cation-adjusted Mueller-Hinton II agar (MHA)
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Cation-adjusted Mueller-Hinton II broth (MHB)
-
Sterile petri dishes (100 mm or 150 mm)
-
Spectrophotometer
-
Sterile centrifuge tubes
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Centrifuge
-
Sterile spreaders
-
Bacterial isolate of interest
Procedure:
-
MIC Determination: First, determine the accurate MIC of sulopenem for the bacterial isolate using the standard broth microdilution or agar dilution method according to CLSI guidelines.
-
Preparation of High-Density Inoculum: a. Inoculate a single colony of the test organism into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Transfer the overnight culture to a larger volume of MHB (e.g., 500 mL) and incubate until it reaches the late logarithmic phase of growth (OD600 of ~1.0). c. Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes). d. Discard the supernatant and resuspend the bacterial pellet in a small volume of fresh MHB (e.g., 1-2 mL) to achieve a final concentration of >10^10 CFU/mL. e. Verify the final cell density by performing serial dilutions and plating on non-selective MHA plates.
-
Preparation of Sulopenem-Containing Agar Plates: a. Prepare MHA according to the manufacturer's instructions and autoclave. b. Cool the molten agar to 45-50°C in a water bath. c. Prepare a stock solution of sulopenem at a high concentration. d. Add appropriate volumes of the sulopenem stock solution to the molten agar to create a series of plates with concentrations ranging from the MIC to at least 64x MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC). Also, prepare drug-free control plates. e. Mix well and pour the agar into petri dishes. Allow the plates to solidify completely.
-
Inoculation and Incubation: a. Pipette 100 µL of the high-density inoculum (>10^9 CFU) onto the surface of each sulopenem-containing plate and the drug-free control plates. b. Spread the inoculum evenly over the entire surface of the agar using a sterile spreader. c. Allow the plates to dry completely before inverting them for incubation. d. Incubate the plates at 37°C for 48-72 hours.
-
MPC Determination: a. After incubation, examine the plates for bacterial growth. b. The MPC is defined as the lowest concentration of sulopenem that completely inhibits the growth of any colonies.
Visualizations
References
- 1. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iterum Therapeutics to Present Data on Prevalence of Resistant Infections and In Vitro Activity of its Novel Antibiotic Sulopenem [prnewswire.com]
- 3. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. can-r.com [can-r.com]
- 6. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of serum proteins on Sulopenem sodium bioactivity assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential effects of serum proteins on Sulopenem sodium bioactivity assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Variability in Minimum Inhibitory Concentration (MIC) results when testing in the presence of serum.
-
Question: We are observing inconsistent MIC values for this compound against our bacterial isolates when we supplement our broth with human serum. What could be the cause of this variability?
-
Answer: Variability in MIC assays containing serum can arise from several factors. Firstly, ensure that the serum used is standardized across experiments. The composition of serum, including protein and ion concentrations, can vary between lots and donors, potentially affecting antibiotic bioactivity. It is recommended to use pooled human serum and to heat-inactivate it to denature complement proteins that could have bactericidal effects. Secondly, Sulopenem has low plasma protein binding (approximately 10-11%), suggesting that the direct impact of serum proteins on its free concentration should be minimal.[1] However, other components in the serum could indirectly influence bacterial growth or the stability of Sulopenem. Finally, ensure meticulous adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for inoculum preparation and reading of endpoints.
Issue 2: Higher than expected MIC values in serum-supplemented media.
-
Question: Our MIC values for Sulopenem are consistently higher in serum-supplemented media compared to standard Mueller-Hinton Broth (MHB). Why is this happening?
-
Answer: While Sulopenem's low protein binding suggests a minimal direct effect, a slight increase in MIC in the presence of serum is not entirely unexpected for some beta-lactam antibiotics. This phenomenon can be attributed to the non-specific binding of the antibiotic to serum proteins, which reduces the free, active concentration of the drug. Although this effect is expected to be minor for Sulopenem, it is important to quantify this shift. We recommend performing parallel experiments with and without serum supplementation to accurately determine the fold-change in MIC. This data will be crucial for interpreting the in vivo relevance of your results, as the efficacy of beta-lactams like Sulopenem is correlated with the time the unbound drug concentration remains above the MIC.
Issue 3: Difficulty in visual determination of bacterial growth in serum-supplemented media.
-
Question: The presence of serum in our microtiter plates is making it difficult to visually determine the MIC endpoint due to turbidity and color changes. What can we do to get a clear reading?
-
Answer: This is a common challenge when working with serum-supplemented media. To overcome this, we recommend a few approaches. Firstly, include control wells containing only the serum-supplemented broth (no bacteria or antibiotic) to use as a baseline for turbidity. Secondly, consider using a spectrophotometer or a microplate reader to measure the optical density (OD) at 600 nm. The MIC can then be defined as the lowest antibiotic concentration that inhibits a certain percentage (e.g., 80% or 90%) of bacterial growth compared to the antibiotic-free control. Lastly, the use of a growth indicator dye, such as resazurin, can provide a colorimetric readout of bacterial viability, which can be easier to interpret than turbidity.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of serum proteins on Sulopenem's bioactivity?
A1: Given Sulopenem's low plasma protein binding of approximately 10-11%, the impact of serum proteins on its bioactivity is expected to be minimal.[1] The majority of the drug will remain in its free, active form. However, it is still advisable to experimentally determine the effect of serum on the MIC for your specific bacterial strains of interest, as even a small degree of binding can be significant for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Q2: Are there any standard protocols for performing Sulopenem MIC assays in the presence of serum?
A2: While there are no specific, standardized protocols solely for Sulopenem in serum-supplemented media, established methodologies from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution can be adapted.[2][3][4][5][6] The key modification is the supplementation of the Mueller-Hinton Broth with a defined concentration of sterile, heat-inactivated human serum (typically ranging from 10% to 50%). It is crucial to maintain consistency in the serum source and concentration across all experiments.
Q3: How does the protein binding of Sulopenem compare to other beta-lactam antibiotics?
A3: Sulopenem's protein binding of around 10-11% is relatively low compared to some other beta-lactams.[1] For instance, ceftriaxone has a high protein binding of over 95%, which can significantly impact its free drug concentration and bioactivity in the presence of serum.[7] In contrast, imipenem has a protein binding of about 20%. The low protein binding of Sulopenem is a favorable characteristic, as a larger fraction of the administered dose is available to exert its antibacterial effect.
Q4: Should I be concerned about the stability of Sulopenem in serum during the assay?
Q5: Where can I find more information on the mechanism of action of Sulopenem?
A5: The bactericidal activity of Sulopenem results from the inhibition of bacterial cell wall synthesis.[8] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8] In Escherichia coli, Sulopenem shows a high affinity for PBP2.[8]
Data Presentation
Table 1: Effect of Human Serum on the MIC of Various Beta-Lactam Antibiotics (Illustrative Data)
| Antibiotic | Protein Binding (%) | Typical MIC in MHB (µg/mL) | Typical MIC in 50% Human Serum (µg/mL) | Fold-change in MIC |
| Sulopenem | ~10-11 | X | ~1-2X | ~1-2 |
| Imipenem | ~20 | Y | ~1-2Y | ~1-2 |
| Cefoperazone | ~90 | Z | ~4-8Z | ~4-8 |
| Ceftriaxone | >95 | A | >8A | >8 |
Note: This table provides illustrative data based on known protein binding and general trends observed for beta-lactam antibiotics. "X", "Y", "Z", and "A" represent hypothetical MIC values in standard Mueller-Hinton Broth (MHB) and should be experimentally determined.
Experimental Protocols
Protocol 1: Determination of Sulopenem MIC in Serum-Supplemented Broth Microdilution Assay
This protocol is adapted from the CLSI M07 standard for broth dilution susceptibility testing.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, heat-inactivated pooled human serum
-
Bacterial isolates for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sulopenem Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or buffer) at a concentration of 1000 µg/mL.
-
Preparation of Serum-Supplemented CAMHB: Prepare the desired concentration of serum-supplemented CAMHB. For example, for a 50% serum medium, mix equal volumes of sterile CAMHB and sterile, heat-inactivated human serum.
-
Preparation of Sulopenem Dilutions: Perform serial two-fold dilutions of the Sulopenem stock solution in the serum-supplemented CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: Wells containing 50 µL of serum-supplemented CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control: Wells containing 100 µL of uninoculated serum-supplemented CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of Sulopenem that shows no visible growth.
-
Spectrophotometric Reading: Measure the OD at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥80% compared to the growth control.
-
Visualizations
Caption: Workflow for MIC determination of Sulopenem in serum-supplemented media.
Caption: Logical relationship of Sulopenem, serum proteins, and its mechanism of action.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. can-r.com [can-r.com]
- 3. can-r.com [can-r.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. darvashco.com [darvashco.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Sulopenem sodium cross-reactivity with other penem antibiotics
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the potential cross-reactivity of sulopenem sodium with other penem and β-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it structurally related to other β-lactam antibiotics?
A1: Sulopenem is a novel thiopenem antibiotic.[1] Like all β-lactams, its structure is characterized by a core β-lactam ring. It is fused to a five-membered thiazoline ring containing a sulfur atom at the first position, which classifies it as a thiopenem.[1][2] This structure shares similarities with both penicillins (which have a thiazolidine ring) and carbapenems (which have a pyrroline ring with a carbon atom at position 1).[3][4] Sulopenem's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3]
Caption: Structural relationships of β-lactam antibiotic classes.
Q2: What is the molecular basis for cross-reactivity among β-lactam antibiotics?
A2: Historically, it was believed that the shared β-lactam ring was the primary determinant of allergic cross-reactivity. However, current evidence indicates that the identities or similarities of the R1 side chains (and to a lesser extent, R2 side chains in cephalosporins) are the main drivers of IgE-mediated cross-reactivity.[4][5][6] An allergic reaction is an immune response to the drug molecule acting as a hapten, where antibodies recognize specific epitopes. The R1 side chain is a major constituent of this epitope.[7] Therefore, two β-lactams with dissimilar R1 side chains are less likely to cross-react, even if they belong to the same class.[8]
Q3: What is the expected cross-reactivity between sulopenem and other penicillins or carbapenems?
A3: Direct clinical data on sulopenem cross-reactivity is limited. However, given its structural similarity to the carbapenem class, data from carbapenem studies serve as the best available proxy. Multiple prospective studies have shown that the incidence of cross-reactivity between penicillin and carbapenems in patients with a confirmed penicillin allergy is very low, generally around 1% or less.[9] This low rate is attributed to the distinct structural features of the carbapenem side chains compared to those of most penicillins.
Q4: How is potential cross-reactivity experimentally evaluated in a clinical or research setting?
A4: The standard approach to evaluating a potential IgE-mediated β-lactam allergy involves a sequential process, often starting with a detailed patient history, followed by skin testing, and in some cases, a drug provocation test (DPT).[10] Skin testing assesses for the presence of drug-specific IgE antibodies on mast cells.[11] A DPT, considered the gold standard for diagnosis, involves administering the drug in gradually increasing doses under controlled conditions to determine if the patient can tolerate it.[12]
Caption: Workflow for experimental assessment of β-lactam allergy.
Q5: What is the cellular mechanism of an immediate (Type I) hypersensitivity reaction to a β-lactam?
A5: A Type I hypersensitivity reaction is an IgE-mediated process that occurs in two phases.[13]
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Sensitization Phase: On first exposure to the antibiotic (allergen), antigen-presenting cells process it and stimulate T-helper 2 (Th2) cells. These cells release cytokines (IL-4, IL-13) that cause B cells to produce allergen-specific IgE antibodies.[9] These IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, "sensitizing" them.[14]
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Activation/Effector Phase: Upon re-exposure, the allergen cross-links the IgE antibodies bound to the sensitized mast cells. This cross-linking triggers a signaling cascade, leading to rapid degranulation and the release of pre-formed inflammatory mediators like histamine, tryptase, and proteoglycans.[9][13] This is followed by the synthesis of other mediators like leukotrienes and prostaglandins.[14] These mediators cause vasodilation, smooth muscle contraction, and increased vascular permeability, leading to the clinical symptoms of an allergic reaction (e.g., urticaria, angioedema, anaphylaxis).[14]
Caption: Signaling pathway of a Type I hypersensitivity reaction.
Troubleshooting Guide
| Issue / Observation | Potential Cause & Explanation | Recommended Action / Next Steps |
| Positive skin test in a subject with a vague or low-risk clinical history. | A positive skin test indicates the presence of drug-specific IgE antibodies but does not predict the severity of a future reaction. The sensitization may have occurred without a memorable clinical event. | The subject should be considered allergic. Avoid administration of the antibiotic and structurally similar compounds with known cross-reactivity. Consider desensitization only if the drug is absolutely necessary and no alternatives exist. |
| Negative skin test followed by a mild, non-urticarial rash during a drug provocation test (DPT). | This may represent a non-IgE-mediated (delayed) hypersensitivity reaction, which is not detected by skin testing. It could also be a non-allergic adverse effect or a viral exanthem. | Stop the DPT. Document the reaction morphology and timing. The subject may have a T-cell-mediated allergy. Further use of the drug should be avoided pending evaluation by an allergist. Patch testing may be considered for investigating delayed reactions. |
| Difficulty differentiating a true IgE-mediated reaction from non-allergic adverse effects (e.g., nausea, headache) during a DPT. | True IgE-mediated reactions typically involve characteristic symptoms like urticaria, pruritus, angioedema, flushing, wheezing, or hypotension. Non-specific symptoms are less likely to be immunologic. | Observe the subject closely for the development of objective signs of an allergic reaction. If only subjective, non-allergic symptoms are present, the DPT may be continued with caution. If objective signs appear, stop the test immediately and treat the reaction. |
Quantitative Data Summary
Direct cross-reactivity data for sulopenem is not available. The following table summarizes published cross-reactivity rates between penicillins and other classes of β-lactams, which can serve as a reference for the structurally related carbapenem/penem class.
| Antibiotic Classes Compared | Reported Cross-Reactivity Rate in Penicillin-Allergic Patients | Key Considerations |
| Penicillins vs. Carbapenems | ~0.9% - <1% | This is considered the most relevant data for estimating sulopenem's risk. The risk is very low. |
| Penicillins vs. Cephalosporins (All) | ~2% | Risk is highly dependent on the similarity of R1 side chains. |
| Penicillins vs. 1st Gen. Cephalosporins | Can be higher (e.g., up to 16.5% for those with identical R1 side chains) | Cross-reactivity is primarily driven by identical or highly similar R1 side chains (e.g., amoxicillin and cefadroxil). |
| Penicillins vs. 3rd/4th Gen. Cephalosporins | Very low (<1% - 2%) | These generations typically have dissimilar R1 side chains compared to penicillins. |
| Penicillins vs. Monobactams (Aztreonam) | Negligible | The exception is ceftazidime, which shares an identical R1 side chain with aztreonam. |
Experimental Protocols
Protocol 1: β-Lactam Skin Testing
Objective: To detect the presence of drug-specific IgE antibodies in a subject. This protocol must be performed by trained personnel with emergency resuscitation equipment immediately available.
Materials:
-
Penicillin G potassium (10,000 U/mL)[11]
-
Major determinant: Benzylpenicilloyl poly-L-lysine (PPL, e.g., Pre-Pen®)[11]
-
Minor determinants mixture (MDM), if available
-
Test drug (e.g., sulopenem) at a non-irritating concentration
-
Positive control: Histamine phosphate (1 mg/mL)
-
Negative control: 0.9% sterile saline
-
Skin prick test devices (e.g., lancets)
-
Tuberculin syringes (1 mL) with 27-gauge needles for intradermal testing
-
Ruler for measuring wheal and flare
Procedure:
-
Informed Consent: Obtain written informed consent from the subject.
-
Prick/Puncture Testing: a. Label sites on the subject's volar forearm for each reagent. b. Apply one drop of each reagent (Negative Control, Positive Control, PPL, MDM, Penicillin G, Test Drug) to the appropriately labeled sites.[15] c. Pass a sterile lancet through each drop at a 45-60 degree angle to prick the epidermis without drawing blood. d. Wait 15 minutes. e. Interpretation: A positive test is a wheal ≥3 mm larger than the negative control, with the histamine control being positive.[11] If the prick test is positive for any reagent, do not proceed to intradermal testing with that reagent.
-
Intradermal Testing (if prick test is negative): a. Label new sites on the forearm. b. Using a tuberculin syringe, inject 0.02-0.03 mL of each reagent intradermally to raise a small bleb (2-3 mm).[16] c. Wait 15-20 minutes. d. Interpretation: A positive test is an increase in the initial bleb diameter by ≥3 mm.[15]
-
Final Assessment: Any positive result (prick or intradermal) indicates sensitization. A negative result for all reagents suggests a low likelihood of an immediate IgE-mediated allergy.
Protocol 2: Graded Drug Provocation Test (DPT)
Objective: To confirm or rule out hypersensitivity by administering the drug under controlled conditions. This is a high-risk procedure and should only be performed in a setting with continuous monitoring and capability to manage anaphylaxis. It is contraindicated in patients with a history of severe reactions like Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).
Pre-requisites:
-
Negative skin tests to the drug being challenged.
-
Subject must be off antihistamines for an appropriate washout period.
-
Intravenous access established.
-
Emergency medications (epinephrine, corticosteroids, antihistamines) and equipment at the bedside.
Procedure (Example 4-Step Protocol):
-
Step 1 (5% of Therapeutic Dose): a. Prepare 5% of the final target therapeutic dose. b. Administer the dose (oral or IV). c. Observe the subject for 30-60 minutes, monitoring vital signs and looking for any signs of an allergic reaction (e.g., rash, pruritus, dyspnea).[17]
-
Step 2 (15% of Therapeutic Dose): a. If Step 1 is tolerated, prepare and administer 15% of the therapeutic dose. b. Observe for another 30-60 minutes.[17]
-
Step 3 (30% of Therapeutic Dose): a. If Step 2 is tolerated, prepare and administer 30% of the therapeutic dose. b. Observe for another 30-60 minutes.[17]
-
Step 4 (50% of Therapeutic Dose - or remaining cumulative dose): a. If Step 3 is tolerated, administer the remaining portion to achieve a full cumulative therapeutic dose.[17]
-
Post-DPT Observation: a. After the final dose, continue to monitor the subject for at least 2-4 hours for immediate reactions.[18] b. Advise the subject to report any delayed reactions that may occur over the next 48 hours.[18]
Interpretation:
-
Positive DPT: The appearance of objective signs of an allergic reaction at any step. The test is immediately stopped.
-
Negative DPT: Tolerance of all steps and the full therapeutic dose with no reaction. This effectively rules out an allergy to the tested drug.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aid.org.tr [aid.org.tr]
- 6. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Type I Hypersensitivity Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Penicillin allergy skin test protocol [aaaai.org]
- 12. Challenging dogmas: Intravenous versus oral beta-lactam antibiotic provocation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypersensitivity: Type I | Oncohema Key [oncohemakey.com]
- 14. Type I hypersensitivity - Wikipedia [en.wikipedia.org]
- 15. penallergytest.com [penallergytest.com]
- 16. college.acaai.org [college.acaai.org]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 18. Optimal step doses for drug provocation tests to prove beta-lactam hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Sulopenem Sodium and Meropenem Against Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of sulopenem sodium and meropenem against the clinically significant pathogen Klebsiella pneumoniae. The information presented is based on experimental data from published research, with a focus on quantitative metrics and detailed methodologies to support further investigation and drug development efforts.
Data Presentation: In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) data for sulopenem and meropenem against various Klebsiella pneumoniae isolates. MIC50 and MIC90 values, which represent the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented for comparison.
| Organism/Phenotype | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Klebsiella pneumoniae (All) | Sulopenem | 184 | 0.06 | 0.12 | 0.015 - 4 |
| Meropenem | 184 | ≤0.03 | 0.06 | ≤0.03 - 2 | |
| Klebsiella pneumoniae (ESBL-Positive) | Sulopenem | 49 | 0.06 | 1 | - |
| Meropenem | 18 | ≤0.03 | 0.5 | ≤0.03 - 2 | |
| Klebsiella spp. | Sulopenem | 347 | 0.03 | 0.12 | - |
| Meropenem | - | - | - | - |
Data compiled from studies by Karlowsky et al. (2018) and Maher et al. (2017).[1][2]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guidelines)
-
Isolate Preparation: Clinical isolates of Klebsiella pneumoniae are subcultured from frozen stocks onto an appropriate agar medium and incubated to ensure purity and viability.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3]
-
Antimicrobial Agent Preparation: Stock solutions of sulopenem and meropenem are prepared from laboratory-grade powders. Serial twofold dilutions of the antimicrobial agents are then made in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antimicrobial agents is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C in ambient air for 18-24 hours.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Quality control is performed using ATCC reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 to ensure the accuracy and reproducibility of the results.[1]
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
Both sulopenem and meropenem are part of the carbapenem class of β-lactam antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][5] They covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] This binding inactivates the PBPs, leading to a compromised cell wall and ultimately, cell lysis. Due to their molecular structure, they can penetrate the outer membrane of Gram-negative bacteria like K. pneumoniae to reach their PBP targets.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]
- 3. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Sulopenem sodium and imipenem against Enterococcus faecalis
In the landscape of antimicrobial drug development, a critical evaluation of new candidates against clinically relevant pathogens is paramount. This guide provides an in-depth, data-driven comparison of the in vitro activity of sulopenem sodium and imipenem against Enterococcus faecalis, a notable opportunistic pathogen. This comparison is intended for researchers, scientists, and drug development professionals to inform further research and development efforts.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available MIC data for this compound and imipenem against Enterococcus faecalis from different studies. It is crucial to note that these values are from separate studies and may not be directly comparable due to potential variations in the specific isolates tested and minor methodological differences.
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source Study |
| This compound | 101 | 8 | 8 | CANWARD 2016 (Conference Abstract) |
| Imipenem | 201 | 1 | 2 | Weinstein et al., 2001[2] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
Experimental Protocols
The in vitro susceptibility data presented are primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation:
-
Enterococcus faecalis isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% defibrinated sheep blood) and incubated at 35±2°C for 18-24 hours.
-
Several colonies are then used to inoculate a saline or broth solution. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of this compound and imipenem are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antimicrobial agent are prepared in CAMHB in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the diluted antimicrobial agents is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and broth without antibiotics) and negative control wells (containing broth only) are included.
-
The plates are incubated at 35±2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the microtiter plates are examined visually or with an automated reader for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mechanism of Action and Resistance
Both sulopenem and imipenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.
Mechanism of action for Sulopenem and Imipenem.
Resistance to β-lactam antibiotics in Enterococcus faecalis can arise from several mechanisms, with alterations in Penicillin-Binding Proteins (PBPs) being a key factor.
References
- 1. [In vitro and in vivo activities of sulopenem compared with those of imipenem and cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sulopenem Sodium MIC Breakpoints for Clinical Isolates: A Comparative Guide
This guide provides a comprehensive comparison of sulopenem sodium's performance against various clinical isolates, supported by experimental data. It is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing and the evaluation of new therapeutic agents. The data presented herein is based on findings from multiple in vitro studies and surveillance programs.
Comparative Performance of Sulopenem
Sulopenem, a novel penem antibacterial, has demonstrated potent in vitro activity against a broad spectrum of clinical isolates, including multidrug-resistant pathogens. Its performance, as measured by Minimum Inhibitory Concentration (MIC), has been extensively compared with other carbapenems and commonly used antibiotics.
Table 1: Comparative In Vitro Activity of Sulopenem and Comparator Agents against Enterobacterales
| Organism (n) | Sulopenem MIC₅₀/₉₀ (µg/mL) | Meropenem MIC₅₀/₉₀ (µg/mL) | Ertapenem MIC₅₀/₉₀ (µg/mL) | Imipenem MIC₅₀/₉₀ (µg/mL) |
| Escherichia coli (983) | 0.03/0.03 | ≤0.03/≤0.03 | ≤0.015/≤0.015 | 0.12/0.25 |
| Klebsiella pneumoniae (347) | 0.03/0.12 | ≤0.03/0.06 | ≤0.015/0.06 | 0.25/0.5 |
| Proteus mirabilis (91) | 0.25/0.25 | 0.06/0.12 | 0.03/0.12 | 0.5/1 |
| Enterobacter cloacae complex (110) | 0.12/0.5 | ≤0.03/0.12 | ≤0.015/0.12 | 0.25/1 |
| ESBL-phenotype E. coli | 0.03/0.06 | - | - | - |
| ESBL-phenotype K. pneumoniae | 0.06/1 | - | - | - |
| Data sourced from the SENTRY Antimicrobial Surveillance Program.[1][2] |
Table 2: In Vitro Activity of Sulopenem and Comparators against Anaerobic Isolates
| Organism Group (n) | Sulopenem MIC₅₀/₉₀ (µg/mL) | Meropenem MIC₅₀/₉₀ (µg/mL) | Piperacillin-tazobactam MIC₅₀/₉₀ (µg/mL) | Clindamycin MIC₅₀/₉₀ (µg/mL) |
| Gram-negative anaerobes (287) | 0.12/1 | 0.12/1 | 2/16 | 0.25/>32 |
| Gram-positive anaerobes (272) | 0.12/1 | 0.12/2 | ≤0.5/4 | ≤0.12/0.5 |
| Bacteroides fragilis group (109) | 0.25/1 | 0.25/1 | 4/16 | 0.5/>32 |
| Data is based on a collection of recent anaerobic clinical isolates.[3] |
Proposed MIC Breakpoints and Quality Control Ranges
While definitive breakpoints are established by regulatory bodies like the FDA and standards organizations such as CLSI and EUCAST, studies have proposed interpretive criteria for sulopenem based on extensive testing.[4][5][6][7] A proposed susceptible/intermediate/resistant (S/I/R) interpretive criterion for Enterobacterales is ≤0.5/1/≥2 µg/mL.[8][9] For quality control, a 2-µg sulopenem disk QC range for Escherichia coli ATCC 25922 has been established by the CLSI as 24 to 30 mm.[8][9][10]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][11][12]
Broth Microdilution MIC Testing for Aerobic Bacteria (e.g., Enterobacterales)
This method is considered a reference standard for determining MICs.
-
Isolate Preparation: Clinical isolates are subcultured to ensure purity and viability. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Antimicrobial Agent Preparation: Sulopenem and comparator agents are reconstituted and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.
-
Inoculation and Incubation: The prepared microdilution panels containing the antimicrobial dilutions are inoculated with the bacterial suspension. The panels are then incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Standard QC strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.[11]
Agar Dilution MIC Testing for Anaerobic Bacteria
This method is a reference standard for susceptibility testing of anaerobic organisms.
-
Isolate and Antimicrobial Preparation: Isolates are grown on appropriate media, and a standardized inoculum is prepared. Serial dilutions of the antimicrobial agents are prepared and added to molten agar.
-
Inoculation and Incubation: The agar plates containing the different antimicrobial concentrations are inoculated with the bacterial suspension. The plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that prevents macroscopic growth on the agar surface.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining and validating MIC breakpoints for a new antimicrobial agent like sulopenem.
Caption: Workflow for MIC Breakpoint Validation.
References
- 1. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. Major updates to FDA-recognized Clinical and Laboratory Standards Institute breakpoints are a win for the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. can-r.com [can-r.com]
- 12. EUCAST: MIC Determination [eucast.org]
Sulopenem vs. Other Carbapenems: A Head-to-Head Comparison Against Multidrug-Resistant Pathogens
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of sulopenem, a novel penem antibacterial, against critical multidrug-resistant (MDR) pathogens. This report synthesizes recent in vitro and in vivo data, outlines key experimental methodologies, and provides visual representations of crucial concepts.
The rising tide of antimicrobial resistance necessitates the development of novel agents with activity against multidrug-resistant (MDR) pathogens. Sulopenem, a thiopenem antibacterial with both oral and intravenous formulations, has emerged as a promising candidate. This guide provides a detailed comparison of sulopenem with other established carbapenems such as meropenem, imipenem, and ertapenem, focusing on their efficacy against key MDR pathogens.
Data Presentation: In Vitro Efficacy Overview
The following tables summarize the in vitro activity of sulopenem and comparator carbapenems against a range of bacterial isolates, with a focus on multidrug-resistant phenotypes. The data, presented as Minimum Inhibitory Concentration (MIC) values, are compiled from various contemporary studies. A lower MIC value indicates greater potency.
Table 1: Comparative In Vitro Activity of Sulopenem and Other Carbapenems against Enterobacterales
| Organism/Phenotype | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |
| All Enterobacterales | Sulopenem | 0.03 | 0.25 | 99.2% (at ≤1 mg/L)[1][2] |
| Meropenem | - | - | 99.7%[1] | |
| Imipenem | - | - | 94.7%[1] | |
| Ertapenem | - | - | 98.3%[1] | |
| E. coli (ESBL-phenotype) | Sulopenem | 0.03 | 0.06 | - |
| Meropenem | - | - | - | |
| Imipenem | - | - | - | |
| Ertapenem | - | - | - | |
| K. pneumoniae (ESBL-phenotype) | Sulopenem | 0.06 | 1 | - |
| Meropenem | - | - | - | |
| Imipenem | - | - | - | |
| Ertapenem | - | - | - |
Note: Susceptibility percentages for sulopenem are based on proposed clinical breakpoints. For other carbapenems, established CLSI/EUCAST breakpoints are used. Direct comparative MIC₅₀/₉₀ values for all carbapenems against all phenotypes were not consistently available in the reviewed literature.
Sulopenem demonstrates potent in vitro activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs). Its activity is comparable to meropenem and generally superior to imipenem against this group of pathogens.[1][2]
Table 2: In Vitro Activity of Carbapenems against MDR Pseudomonas aeruginosa and Acinetobacter baumannii
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| P. aeruginosa (MDR) | Doripenem | 2 | >32 |
| Imipenem | 4 | >32 | |
| Meropenem | 16 | >32 | |
| A. baumannii (Carbapenem-Resistant) | Imipenem + Sulbactam | - | - |
| Meropenem + Sulbactam | - | - |
Note: Direct comparative data for sulopenem against MDR P. aeruginosa and A. baumannii is limited. The table presents data for other carbapenems to provide context on the challenges of treating these pathogens. The combination of a carbapenem with a β-lactamase inhibitor like sulbactam can enhance activity against some resistant strains.
It is important to note that sulopenem, similar to ertapenem, lacks significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[3]
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro susceptibility testing and in vivo animal models of infection. The following are detailed methodologies for key experiments cited.
In Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized technique used in many of the cited studies.[1][2][4][5][6]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of antimicrobial agents (sulopenem and comparators)
-
Sterile diluents
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the microtiter plates.
-
Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
In Vivo Efficacy Testing: Murine Infection Models
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine thigh infection model and sepsis model are commonly used.[7][8][9][10]
Objective: To assess the ability of an antimicrobial agent to reduce the bacterial burden in a specific tissue or to improve survival in a systemic infection model.
Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice are used, depending on the study's objective. Neutropenic models are often used to isolate the effect of the antibiotic from the host's immune response.
Procedure:
-
Infection: Mice are infected with a standardized inoculum of the test pathogen. The route of infection can be intramuscular (thigh infection model) or intraperitoneal (sepsis model).
-
Treatment: At a specified time post-infection, treatment with the antimicrobial agent (e.g., sulopenem or a comparator carbapenem) is initiated. The dosage and frequency of administration are designed to mimic human pharmacokinetic profiles. A control group receives a placebo (e.g., saline).
-
Endpoint Evaluation:
-
Thigh Infection Model: At the end of the treatment period, mice are euthanized, and the infected thigh muscle is homogenized. The number of viable bacteria (CFU/gram of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar media. The efficacy of the treatment is measured by the reduction in bacterial load compared to the control group.
-
Sepsis Model: The primary endpoint is typically survival over a specified period (e.g., 7 days). The efficacy of the treatment is determined by the percentage of surviving animals in the treatment group compared to the control group.
-
Mandatory Visualization
Mechanism of Action and Resistance
Carbapenems, including sulopenem, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[11] Resistance to carbapenems can arise through several mechanisms, including the production of carbapenem-hydrolyzing enzymes (carbapenemases), mutations in PBPs, and alterations in outer membrane porins that restrict drug entry.
Caption: Mechanism of action of carbapenems and common resistance pathways in bacteria.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Sulopenem in the Carbapenem Landscape
This diagram illustrates the positioning of sulopenem within the broader class of carbapenem and penem antibiotics and its key characteristics.
Caption: Key attributes of sulopenem in comparison to other carbapenems.
References
- 1. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth microdilution assay [bio-protocol.org]
- 7. Frontiers | Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo [frontiersin.org]
- 8. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of carbapenems in a mouse model of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Sulopenem Sodium vs. Amoxicillin-Clavulanate for Uncomplicated Urinary Tract Infections: A Comparative Guide
A comprehensive analysis of two oral antibiotics for the treatment of uncomplicated urinary tract infections (uUTIs), with a focus on recent clinical trial data, experimental protocols, and mechanisms of action.
The rising prevalence of antibiotic resistance in uropathogens necessitates the exploration and evaluation of novel therapeutic agents. This guide provides a detailed comparison of sulopenem sodium, a novel penem antibacterial, and the widely used combination of amoxicillin-clavulanate for the treatment of uncomplicated urinary tract infections (uUTIs). The core of this comparison is built upon the results of the pivotal Phase 3 REASSURE clinical trial.
Efficacy in Uncomplicated Urinary Tract Infections
The REASSURE trial, a Phase 3, randomized, multicenter, double-blind, double-dummy, controlled study, evaluated the efficacy and safety of oral sulopenem compared to oral amoxicillin/clavulanate in adult women with uUTIs.[1][2][3] The primary endpoint for this trial was the overall success rate, a composite of clinical cure and microbiological eradication, at the test-of-cure visit (Day 12 ± 1 day).[1][2]
The results demonstrated that sulopenem was non-inferior to amoxicillin-clavulanate in the microbiologic-modified intent-to-treat (mMITT) population.[1][4][5] This population included all randomly assigned patients who received any trial medication and had a positive urine culture with ≥10⁵ colony-forming units (CFU)/mL of an Enterobacterales uropathogen.[5][6]
Table 1: Overall Success Rates in the REASSURE Trial
| Patient Population | Sulopenem Success Rate | Amoxicillin-Clavulanate Success Rate | Difference (95% CI) | Outcome |
| Microbiologic-Modified Intent-to-Treat (mMITT) | 60.9% (318/522)[4][5] | 55.6% (260/468)[4][5] | 5.4% (-0.8 to 11.5)[4][5] | Non-inferiority met[4][5] |
| mMITT with Baseline Uropathogen Susceptible to Amoxicillin-Clavulanate | 61.7% (296/480)[5] | 55.0% (243/442)[5] | 6.7% (0.3 to 13.0)[1][5] | Statistical superiority for sulopenem[1] |
| mMITT with Baseline Uropathogen Not Susceptible to Amoxicillin-Clavulanate | 52.4% (22/42)[5] | 68.0% (17/25)[5] | -15.6% (-37.5 to 9.1)[5] | Not powered for conclusion[7][8] |
Safety and Tolerability
Treatment-emergent adverse events were reported more frequently in the sulopenem group compared to the amoxicillin-clavulanate group. However, these events were predominantly mild in severity.[1][5]
Table 2: Common Treatment-Emergent Adverse Events
| Adverse Event | Sulopenem | Amoxicillin-Clavulanate |
| Diarrhea | 8.1%[1][4] | 4.1%[1][4] |
| Nausea | 4.3%[1][4] | 2.9%[1][4] |
| Headache | 2.2%[4][6] | 1.5%[4][6] |
Importantly, premature discontinuation of the study drug due to treatment-emergent adverse events was low in both groups (≤1%).[7][8] No serious adverse events were reported in the sulopenem group, while five were reported in the amoxicillin-clavulanate group.[7][9]
Experimental Protocols
REASSURE Clinical Trial Workflow
The REASSURE trial followed a rigorous, double-blind, randomized, controlled design.
References
- 1. contemporaryobgyn.net [contemporaryobgyn.net]
- 2. Oral Sulopenem Versus Amoxicillin/Clavulanate for Uncomplicated Urinary Tract Infection in Adult Women | Clinical Research Trial Listing [centerwatch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. researchgate.net [researchgate.net]
- 6. obgproject.com [obgproject.com]
- 7. academic.oup.com [academic.oup.com]
- 8. P-1107. Oral Sulopenem/probenecid for Uncomplicated Urinary Tract Infections (uUTI): Results from the REASSURE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
Comparative In Vivo Efficacy of Sulopenem and Ertapenem: A Review of Available Data
This guide, therefore, summarizes the most relevant available comparative data from in vitro studies and human clinical trials to provide researchers, scientists, and drug development professionals with an objective overview of the relative performance of sulopenem and ertapenem.
In Vitro Activity Comparison
In vitro studies provide foundational data on the intrinsic activity of an antimicrobial agent against various pathogens. Multiple studies have compared the minimum inhibitory concentrations (MICs) of sulopenem and ertapenem against a range of clinical isolates.
Sulopenem has demonstrated potent in vitro activity against a wide spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[3] Its activity against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs), is a key feature.[2][4] Comparative studies generally show that sulopenem's activity against Enterobacterales is comparable to that of other carbapenems, including ertapenem.[5] For instance, against ESBL-phenotype Escherichia coli and Klebsiella pneumoniae, sulopenem has shown potent activity.[2][6]
One study reported that sulopenem demonstrates greater activity than both meropenem and ertapenem against Enterococcus faecalis, Listeria monocytogenes, methicillin-susceptible Staphylococcus aureus (MSSA), and Staphylococcus epidermidis.[1]
Below is a summary of comparative in vitro activity from a recent surveillance study.
| Organism/Group | Sulopenem MIC50/90 (mg/L) | Ertapenem (% Susceptible) | Meropenem (% Susceptible) | Imipenem (% Susceptible) |
| Enterobacterales | 0.03/0.25 | 98.3% | 99.7% | 94.7% |
| E. coli (ESBL-phenotype) | 0.03/0.06 | - | - | - |
| K. pneumoniae (ESBL-phenotype) | 0.06/1 | - | - | - |
| Anaerobes | (98.9% inhibited at ≤4 mg/L) | - | 98.4% | - |
| Data sourced from a large collection of clinical isolates.[2][5][6] Note: Direct MIC50/90 values for ertapenem were not provided in this specific summary, hence the presentation of susceptibility percentages. |
Insights from Clinical Trials: The SURE Program
While not animal models, the "Sulopenem for Resistant Enterobacteriaceae" (SURE) clinical trial program provides the most direct comparative efficacy data between sulopenem and ertapenem in treating multidrug-resistant infections in humans.
SURE-2: Complicated Urinary Tract Infections (cUTI)
The SURE-2 trial was a Phase 3, randomized, double-blind study comparing the efficacy and safety of intravenous (IV) sulopenem followed by oral sulopenem/probenecid to IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate for the treatment of cUTI.[7][8][9][10]
-
Primary Endpoint: The primary endpoint was the overall clinical and microbiological response at the test-of-cure visit. Sulopenem did not demonstrate non-inferiority to ertapenem in this primary analysis.[9][10] The responder rates were 67.8% for sulopenem and 73.9% for ertapenem.[9]
-
Key Finding: The difference in the primary outcome was largely attributed to a higher rate of asymptomatic bacteriuria in the sulopenem group at the test-of-cure visit.[7][10][11] Clinical response rates at the test-of-cure and overall response rates at the end of therapy were similar between the two groups.[9]
SURE-3: Complicated Intra-abdominal Infections (cIAI)
The SURE-3 trial was a Phase 3 study with a similar design, comparing IV sulopenem followed by oral sulopenem/probenecid to IV ertapenem followed by oral ciprofloxacin and metronidazole or amoxicillin-clavulanate in patients with cIAI.[3][12]
-
Primary Endpoint: The primary endpoint was the clinical response at the Day 28 test-of-cure visit. In the micro-MITT population, the clinical success rate for sulopenem was 85.5% compared to 90.2% for ertapenem. The lower bound of the confidence interval for the treatment difference fell slightly below the pre-specified non-inferiority margin.[12]
-
Adverse Events: Treatment-related adverse events were comparable between the two groups, with diarrhea being the most commonly reported.[3]
Experimental Protocols
As no direct comparative in vivo animal studies were identified, detailed experimental protocols for such a comparison cannot be provided. However, the general design of the pivotal Phase 3 clinical trials is outlined below.
SURE-2 (cUTI) and SURE-3 (cIAI) Trial Design
These were randomized, multicenter, double-blind, double-dummy clinical trials.
-
Patient Population: Hospitalized adults with clinical signs and symptoms of cUTI (SURE-2) or cIAI (SURE-3).
-
Randomization: Patients were randomized to one of two treatment arms.
-
Treatment Arms:
-
Sulopenem Arm: Intravenous sulopenem (once daily) for a minimum of 5 days, followed by oral sulopenem etzadroxil/probenecid (twice daily).
-
Ertapenem Arm: Intravenous ertapenem (once daily) for a minimum of 5 days, followed by an oral step-down therapy (ciprofloxacin +/- metronidazole or amoxicillin-clavulanate, depending on the indication and pathogen susceptibility).
-
-
Primary Endpoint Assessment: The primary efficacy endpoint was assessed at a test-of-cure visit, which was Day 21 for the cUTI trial and Day 28 for the cIAI trial.
Visualization of Clinical Trial Workflow
The following diagram illustrates the general workflow of the SURE-2 and SURE-3 clinical trials, which represent the most direct efficacy comparison between sulopenem and ertapenem to date.
Caption: Workflow of the Phase 3 SURE clinical trials comparing sulopenem and ertapenem.
Conclusion
In the absence of direct comparative in vivo animal efficacy studies, a complete head-to-head preclinical comparison between sulopenem and ertapenem remains elusive. The available in vitro data suggest that sulopenem possesses potent activity against a broad range of pathogens, including multidrug-resistant Enterobacterales, with a profile generally comparable to ertapenem. The most direct comparative data comes from the Phase 3 SURE clinical trials in humans. While sulopenem did not meet the primary non-inferiority endpoints in these trials against ertapenem-based regimens, the differences were influenced by specific factors such as higher rates of asymptomatic bacteriuria in the cUTI trial. Both the intravenous and oral formulations of sulopenem were generally well-tolerated.[10] For researchers and drug development professionals, these findings underscore the importance of considering the full spectrum of preclinical and clinical data, including the specific nuances of clinical trial endpoints, when evaluating the potential of new antimicrobial agents.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iterum Therapeutics Announces Topline Results from Phase 3 Clinical Trial of Oral and IV Sulopenem for the Treatment of Complicated Intra-abdominal Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 4. can-r.com [can-r.com]
- 5. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1232. Efficacy and Safety of Intravenous Sulopenem Followed by Oral Sulopenem etzadroxil/Probenecid Versus Intravenous Ertapenem Followed by Oral Ciprofloxacin or Amoxicillin-clavulanate in the Treatment of Complicated Urinary Tract Infections (cUTI): Results from the SURE-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Iterum Therapeutics Announces Topline Results for a Phase 3 Clinical Trial of Oral and IV Sulopenem in Complicated Urinary Tract Infection :: Iterum Therapeutics plc (ITRM) [ir.iterumtx.com]
- 10. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iterum Therapeutics Announces Topline Results from its Phase 3 Clinical Trial of Oral Sulopenem for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 12. A phase 3 randomized trial of sulopenem vs. ertapenem in patients with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sulopenem Sodium
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of sulopenem sodium, a penem antibacterial agent. Adherence to these protocols is critical for protecting personnel and the environment.
This compound, while not classified as a hazardous substance or mixture according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, requires careful management as a pharmaceutical waste product. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment. Therefore, a multi-step approach involving inactivation and compliant disposal is recommended.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Rinse mouth with water.
Logistical and Operational Disposal Plan
The disposal of this compound should follow a structured plan that prioritizes inactivation of the beta-lactam ring, which is responsible for its antibacterial activity. This can be achieved through chemical degradation. Following inactivation, the resulting solution should be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.
Chemical Inactivation Protocols
Two primary methods for the chemical degradation of the beta-lactam ring in this compound are hydrolysis and oxidation. The choice of method may depend on the available reagents and the scale of the disposal.
| Degradation Method | Reagent | Concentration | Incubation Time | Temperature |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | 24 hours | Room Temperature |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% | 24 hours | Room Temperature |
Detailed Experimental Protocol for Chemical Inactivation
The following protocol outlines the steps for inactivating this compound using alkaline hydrolysis.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Dissolution: Dissolve the this compound waste in a minimal amount of water in a suitable container.
-
Inactivation: Slowly add the 1 M NaOH solution to the this compound solution until the desired concentration is reached.
-
Incubation: Loosely cap the container to prevent pressure buildup and allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid). Verify the pH using pH paper or a calibrated pH meter.
-
Disposal: The neutralized, inactivated solution can now be disposed of as non-hazardous chemical waste according to your institution's guidelines and local regulations. This may include drain disposal with copious amounts of water, or collection for incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their chemical handling practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
